TDHL
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHPSVPXZTVEP-YXJHDRRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37686-85-4 (maleate[1:1]) | |
| Record name | Terguride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045809 | |
| Record name | Terguride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37686-84-3 | |
| Record name | Terguride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37686-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terguride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terguride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terguride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terguride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERGURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OJT43Q88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Dopamine Receptor Binding Affinity of Levo-Tetrahydropalmatine (l-THP)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the binding characteristics of Levo-Tetrahydropalmatine (l-THP), also known as TDHL or Rotundine, at dopamine (B1211576) receptors. It includes quantitative binding affinity data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways. l-THP is an active alkaloid compound isolated from plants of the Stephania and Corydalis genera, used in traditional Chinese medicine for its analgesic and sedative properties.[1][2] Its primary pharmacological profile relevant to neuropsychiatric and addiction research is its action as an antagonist at dopamine D1, D2, and D3 receptors.[1][3][4]
Quantitative Binding Affinity Data
The binding affinity of l-THP for various monoaminergic receptors has been characterized through in vitro binding assays. The compound exhibits a notable affinity for dopamine D1, D2, and D3 receptors, functioning as an antagonist.[1][2] The affinity for the D3 receptor is considerably lower than for D1 and D2 receptors.[1] The table below summarizes the key quantitative metrics from radioligand binding studies.
| Receptor Subtype | IC50 (nM ± SEM) | Ki (nM ± SEM) | Hill Slope ± SEM |
| Dopamine D1 | 166 ± 8 | 124 ± 6 | -0.84 ± 0.003 |
| Dopamine D2 | 1470 ± 270 | 388 ± 78 | -1.14 ± 0.13 |
| Dopamine D3 | 3250 ± 540 | 1420 ± 220 | -1.09 ± 0.14 |
| Data sourced from a NIDA-sponsored drug screening report.[1] |
In addition to dopamine receptors, l-THP shows significant binding affinity for other receptors, including serotonin (B10506) (5-HT1A) and adrenergic (α1A, α2A) receptors.[1][5]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities such as Ki and IC50 values for l-THP is typically achieved through competitive radioligand binding assays. This method quantifies the ability of a test compound (l-THP) to displace a radiolabeled ligand that has a known high affinity for a specific receptor subtype.
Objective: To determine the binding affinity (Ki) of l-THP for dopamine D1, D2, and D3 receptors.
Materials:
-
Receptor Source: Membranes from cultured cells (e.g., HEK293, CHO) stably expressing a single human dopamine receptor subtype (D1, D2, or D3), or prepared membrane fractions from animal brain tissue rich in dopamine receptors, such as the porcine striatum.[6]
-
Radioligands:
-
For D1 Receptors: [³H]SCH23390 (a high-affinity D1 antagonist).
-
For D2 Receptors: [³H]Spiperone or [³H]Raclopride (high-affinity D2 antagonists).[6]
-
For D3 Receptors: [³H]Spiperone or other D3-preferring radioligands.
-
-
Test Compound: Levo-tetrahydropalmatine (l-THP) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.[7]
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl₂, NaCl) to maintain pH and physiological conditions.
-
Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity retained on the filters.
Methodology:
-
Incubation: Receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (l-THP) are combined in the assay buffer. Samples are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Control Groups:
-
Total Binding: Contains membranes and radioligand only, to determine the maximum amount of radioligand that can bind.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known unlabeled antagonist (e.g., butaclamol) to saturate all specific receptor sites. This measures the amount of radioligand that binds to non-receptor components.
-
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. This step separates the receptor-bound radioligand from the free radioligand in the solution. The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the l-THP concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of l-THP that inhibits 50% of the specific radioligand binding).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of l-THP.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Trans-Dihydrolisuride: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-dihydrolisuride, also known as terguride, is a semi-synthetic ergoline (B1233604) derivative with a unique pharmacological profile. It acts as a partial agonist at dopamine (B1211576) D2 receptors and an antagonist at serotonin (B10506) 5-HT2A and 5-HT2B receptors.[1][2] This dual mechanism of action underlies its clinical application as a prolactin inhibitor in the treatment of hyperprolactinemia and its investigation for other conditions such as pulmonary arterial hypertension.[3][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological characteristics of trans-dihydrolisuride, presenting key data in a structured format to support research and drug development efforts.
Chemical Properties
Trans-dihydrolisuride is the 9,10-dihydrogenated derivative of lisuride.[5][6] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Systematic (IUPAC) Name | 1,1-diethyl-3-((8α)-6-methyl-9,10-didehydroergolin-8-yl)urea |
| Synonyms | Terguride, (+)-Terguride, (5R,8S,10R)-Terguride, 9,10α-Dihydrolisuride, Dironyl |
| Molecular Formula | C₂₀H₂₈N₄O |
| Molar Mass | 340.47 g/mol |
| Appearance | Off-white to pale beige solid |
| Solubility | Sparingly soluble in water |
| Storage | 2-8°C Refrigerator |
Synthesis
The synthesis of trans-dihydrolisuride is achieved through the catalytic hydrogenation of its precursor, lisuride. This process involves the reduction of the double bond in the D-ring of the ergoline structure. While specific process parameters from industrial synthesis are proprietary, a representative experimental protocol based on established chemical principles for the hydrogenation of ergoline alkaloids is presented below.
Proposed Synthetic Pathway
References
- 1. Antiserotonergic properties of terguride in blood vessels, platelets, and valvular interstitial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Terguride used for? [synapse.patsnap.com]
- 3. Effect of terguride on prolactin levels in normal, puerperal and hyperprolactinaemic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. terguride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Terguride--a new dopamine agonist drug: a comparison of its neuroendocrine and side effect profile with bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lisuride - Wikipedia [en.wikipedia.org]
Foundational Research on Ergot Alkaloid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergot alkaloids, a diverse class of mycotoxins produced by fungi of the Claviceps genus, have a long and storied history in both toxicology and pharmacology. Their structural similarity to endogenous neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) allows them to interact with a wide range of receptors, leading to a complex and varied pharmacological profile. This technical guide provides an in-depth overview of the foundational research on ergot alkaloid derivatives, focusing on their synthesis, pharmacology, and therapeutic applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with these multifaceted compounds. The guide includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of molecules.
Introduction
Ergot alkaloids are a class of indole (B1671886) alkaloids derived from the tetracyclic ergoline (B1233604) ring system.[1] Historically known for causing the devastating condition of ergotism, scientific investigation has harnessed their potent biological activities for therapeutic benefit.[1] Derivatives of ergot alkaloids are now utilized in the treatment of a variety of conditions, including migraines, Parkinson's disease, hyperprolactinemia, and postpartum hemorrhage.[2][3][4]
The pharmacological effects of ergot derivatives are primarily mediated through their interaction with G-protein coupled receptors (GPCRs), specifically serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors.[1][5] Their activity can be agonistic, partial agonistic, or antagonistic, depending on the specific derivative, receptor subtype, and tissue.[1] This complex pharmacology underscores the importance of detailed foundational research to understand their mechanisms of action and to guide the development of new, more selective therapeutic agents.
This guide will delve into the core aspects of ergot alkaloid research, providing quantitative data for comparative analysis, detailed methodologies for reproducible experimentation, and visual representations of complex biological pathways.
Pharmacology of Ergot Alkaloid Derivatives
The therapeutic and toxic effects of ergot alkaloid derivatives are a direct consequence of their interactions with various neurotransmitter receptors. Understanding their binding affinity (Ki), functional potency (EC50/IC50), and pharmacokinetic properties is crucial for drug development and clinical application.
Receptor Binding Affinities and Functional Activity
The following tables summarize the receptor binding affinities (Ki) and functional activities (EC50/IC50) of several key ergot alkaloid derivatives at various serotonin and dopamine receptor subtypes. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.
Table 1: Receptor Binding Affinities (Ki, nM) of Ergot Alkaloid Derivatives
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | D1 | D2 | D3 |
| Ergotamine | - | 0.07[6] | - | - | - | - | - | - | - |
| Dihydroergotamine | - | - | - | - | - | - | - | - | - |
| Bromocriptine | - | - | - | - | - | - | - | - | - |
| Cabergoline (B1668192) | - | - | - | - | - | - | - | - | - |
| Methysergide (B1194908) | Agonist[2] | - | - | Antagonist[2] | Antagonist[2] | Antagonist[2] | - | - | - |
| Lisuride | - | - | - | - | - | - | - | > spiperone[7] | > spiperone[7] |
| Ergovaline | - | - | - | - | - | - | - | 6.9 ± 2.6[4] | - |
| α-Ergocryptine | - | - | - | - | - | - | - | - | - |
Table 2: Functional Activity (EC50/IC50, nM) of Ergot Alkaloid Derivatives
| Compound | Receptor | Assay Type | EC50/IC50 (nM) |
| Ergotamine | D2 | cAMP Inhibition | 2 ± 1[4] |
| Ergovaline | D2 | cAMP Inhibition | 8 ± 2[4] |
| Ergonovine | D2 | cAMP Inhibition | 47 ± 2[4] |
| α-Ergocryptine | D2 | cAMP Inhibition | 28 ± 2[4] |
| ATPM | µ-opioid | [35S]GTPγS Binding | 73[8] |
| ATPM | κ-opioid | [35S]GTPγS Binding | 2.4[8] |
Pharmacokinetic Properties
The clinical utility of ergot alkaloid derivatives is also heavily influenced by their pharmacokinetic profiles, including their absorption, distribution, metabolism, and excretion.
Table 3: Pharmacokinetic Parameters of Selected Ergot Alkaloid Derivatives in Humans
| Compound | Tmax (h) | Oral Bioavailability (%) | Half-life (h) | Protein Binding (%) | Metabolism |
| Methysergide | 1[9] | 13[9] | 2.7 (α), 10 (β)[9] | 66[9] | CYP3A4[9] |
| Dihydroergotamine | - | <1[3] | - | - | Extensive first-pass[3] |
| Bromocriptine | - | - | - | - | - |
| Transdihydrolisuride | - | 20-48[1] | 0.62 ± 0.32[1] | - | Almost total[1] |
| Dihydroergotoxine | 1.15 ± 0.21 (tablet), 0.50 ± 0.04 (solution)[7] | - | 7.54 ± 1.23 (tablet), 6.13 ± 0.76 (solution)[7] | - | - |
Note: Pharmacokinetic parameters can vary significantly based on the formulation and route of administration.
Synthesis of Ergot Alkaloid Derivatives
The synthesis of ergot alkaloid derivatives often starts from naturally occurring ergot alkaloids, such as lysergic acid, which are produced by fermentation of Claviceps purpurea. These natural products are then chemically modified to produce semi-synthetic derivatives with improved pharmacological properties.
Synthesis of Methysergide
Methysergide is synthesized from lysergic acid. The process involves the addition of a methyl group and a butanolamide group to the lysergic acid scaffold.[2][10] This modification results in a compound with potent serotonin receptor antagonist activity.[2][10]
Synthesis of Cabergoline
Cabergoline is an N-acylurea derivative of 9,10-dihydrolysergic acid.[11] An improved synthesis method avoids the use of hazardous ethyl isocyanate. The process involves the reaction of an amide with phenyl chloroformate, followed by reaction with ethylamine (B1201723) to form the unsymmetrical N-acylurea.[11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the foundational research of ergot alkaloid derivatives.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a filtration-based radioligand binding assay to determine the affinity of a test compound for a specific G-protein coupled receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor
-
Non-labeled competing ligand (for non-specific binding determination)
-
Test ergot alkaloid derivative
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of radioligand (typically at or below its Kd value)
-
Varying concentrations of the test ergot alkaloid derivative
-
For non-specific binding control wells, add a high concentration of a non-labeled competing ligand.
-
For total binding control wells, add assay buffer instead of the test compound.
-
-
Initiate Reaction: Add the diluted cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Gs- and Gi-Coupled Receptors
This protocol describes a method to measure the effect of an ergot alkaloid derivative on the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.
Materials:
-
Cells expressing the Gs- or Gi-coupled receptor of interest
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luciferase-based biosensor)
-
Test ergot alkaloid derivative
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used for Gi-coupled receptor assays)
-
Cell culture medium and reagents
-
Plate reader compatible with the chosen assay kit
Procedure for Gs-Coupled Receptor Agonist:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Add varying concentrations of the test ergot alkaloid derivative to the cells.
-
Incubation: Incubate the plate for a specific time at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Procedure for Gi-Coupled Receptor Agonist:
-
Cell Seeding: Seed the cells as described above.
-
Compound Addition: Add varying concentrations of the test ergot alkaloid derivative to the cells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation, Lysis, and Detection: Follow the same procedure as for Gs-coupled receptors.
-
Data Analysis: The agonist activity of the test compound will be observed as an inhibition of the forskolin-stimulated cAMP production. Plot the signal against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Flux Functional Assay for Gq-Coupled Receptors
This protocol outlines a method to measure changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test ergot alkaloid derivative
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 1 hour) to allow the dye to enter the cells and be de-esterified.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Inject varying concentrations of the test ergot alkaloid derivative into the wells.
-
Data Acquisition: Immediately after injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding of the research process. The following diagrams were generated using the DOT language for Graphviz.
Signaling Pathways
Ergot alkaloid derivatives exert their effects by modulating the signaling of GPCRs. Below are simplified diagrams of the canonical signaling pathways for Gs, Gi, and Gq-coupled receptors, which are the primary targets of these compounds.
Caption: Gs-coupled receptor signaling pathway.
Caption: Gi-coupled receptor signaling pathway.
Caption: Gq-coupled receptor signaling pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the experimental protocols described in this guide.
Caption: Radioligand binding assay workflow.
Caption: Functional assay workflow (cAMP and Ca2+).
Conclusion
The foundational research on ergot alkaloid derivatives has paved the way for the development of important therapeutic agents. Their complex pharmacology, arising from interactions with multiple receptor systems, continues to be an active area of investigation. This technical guide has provided a comprehensive overview of the key aspects of this research, including quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant biological pathways. By providing a structured and detailed resource, this guide aims to support the ongoing efforts of researchers and scientists in further elucidating the mechanisms of action of ergot alkaloid derivatives and in the development of novel therapeutics with improved efficacy and safety profiles. The continued exploration of this fascinating class of compounds holds promise for addressing unmet medical needs in a variety of therapeutic areas.
References
- 1. Pharmacokinetics and pharmacodynamics of the ergot derivative, transdihydrolisuride, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methysergide - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetics of ergotamine, dihydroergotamine, ergotoxine, bromocriptine, methysergide, and lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1720869B1 - Process for the preparation of cabergoline - Google Patents [patents.google.com]
- 6. 4401 [pdspdb.unc.edu]
- 7. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Core of Dopamine Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental signaling mechanisms of dopamine (B1211576) receptors, crucial neuromodulators in the central nervous system. Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in a vast array of neurological processes, including motivation, cognition, memory, and motor control.[1] Dysregulation of these pathways is implicated in numerous neurological and psychiatric disorders, making them a primary focus for therapeutic drug development.
This document details the canonical G protein-dependent pathways, the increasingly important G protein-independent pathways involving β-arrestin, and the key downstream effector molecules. It is designed to serve as a detailed resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.
Dopamine Receptor Families: A Fundamental Dichotomy
Dopamine receptors are broadly classified into two main families based on their genetic structure, pharmacological properties, and primary coupling to G proteins: the D1-like family and the D2-like family.
-
D1-like Family: This family includes the D1 and D5 receptor subtypes. They are primarily coupled to the stimulatory G protein, Gs, or the olfactory-specific G protein, Golf.[1][2] Activation of D1-like receptors typically leads to an excitatory cellular response through the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[1][[“]]
-
D2-like Family: This family comprises the D2, D3, and D4 receptor subtypes. These receptors are coupled to the inhibitory G protein, Gi/o, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1][4] The D2 receptor also has two isoforms, D2-short (D2S) and D2-long (D2L), which arise from alternative splicing and differ in the length of their third intracellular loop.[5] This structural difference influences their G protein coupling and downstream signaling.
Core Signaling Pathways
The signaling cascades initiated by dopamine receptor activation are complex and can be broadly categorized into G protein-dependent and G protein-independent mechanisms.
G Protein-Dependent Signaling
D1-like Receptor Canonical Pathway: The Gs/olf - cAMP - PKA Axis
The archetypal signaling pathway for D1-like receptors involves their coupling to Gs/olf proteins. Upon dopamine binding, the activated Gαs/olf subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to the second messenger cAMP.[2][6] The subsequent rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[[“]][6]
PKA is a crucial enzyme that phosphorylates a multitude of downstream protein targets, thereby modulating their activity. A key substrate of PKA in dopaminergic signaling is the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).[1][7] When phosphorylated by PKA at threonine 34, DARPP-32 becomes a potent inhibitor of Protein Phosphatase 1 (PP1).[8] This inhibition of a major phosphatase amplifies the signaling cascade by preventing the dephosphorylation of other PKA substrates.
D2-like Receptor Canonical Pathway: The Gi/o - cAMP Inhibition Axis
In contrast to the D1-like family, D2-like receptors couple to inhibitory Gi/o proteins.[1] Activation of these receptors leads to the dissociation of the G protein into Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and consequently, reduced PKA activity.[1][4]
The liberated Gβγ subunits also play a significant signaling role. They can directly modulate the activity of various effector proteins, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[9] Activation of GIRK channels leads to potassium efflux and hyperpolarization of the cell membrane, resulting in an inhibitory postsynaptic potential.
Phospholipase C (PLC) Activation
While the cAMP pathway is the canonical route, dopamine receptors can also signal through the activation of phospholipase C (PLC). Evidence suggests that D1-like receptors, particularly the D5 subtype, can couple to Gq proteins to activate PLC.[10][11] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[12]
Furthermore, a novel signaling pathway has been identified where the co-activation of D1 and D2 receptors, potentially forming a heteromeric complex, leads to a robust PLC-mediated calcium signal.[13][14] This pathway appears to be coupled to the Gq protein.[13]
G Protein-Independent Signaling: The Role of β-Arrestin
Initially known for their role in desensitizing GPCRs, β-arrestins are now recognized as crucial signal transducers in their own right.[15][16][17] Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs).[2][17] This phosphorylation promotes the recruitment of β-arrestin to the receptor.
β-arrestin binding sterically hinders further G protein coupling, leading to desensitization. However, β-arrestin also acts as a scaffold protein, recruiting various signaling molecules to the receptor complex, thereby initiating G protein-independent signaling cascades.[16][18] A prominent example of β-arrestin-mediated signaling is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).[18][19] Both D1-like and D2-like receptors can utilize this pathway.[16][18] This β-arrestin/ERK pathway is implicated in synaptic plasticity and behavioral responses to dopaminergic drugs.[19]
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Frontiers | Noradrenalin and dopamine receptors both control cAMP-PKA signaling throughout the cerebral cortex [frontiersin.org]
- 5. Dopamine D2 receptors in signal transduction and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D5 dopamine receptors are required for dopaminergic activation of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D5 Dopamine Receptors are Required for Dopaminergic Activation of Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers Publishing Partnerships | PKC in the perspective of dopamine receptor signaling [frontierspartnerships.org]
- 13. Dopamine D1 and D2 receptor Co-activation generates a novel phospholipase C-mediated calcium signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia | Semantic Scholar [semanticscholar.org]
- 17. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 18. Role of Beta-arrestin 2 downstream of dopamine receptors in the Basal Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Terguride's Role in Neuroendocrine Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terguride is a semi-synthetic ergoline (B1233604) derivative with a unique pharmacological profile that positions it as a significant modulator of neuroendocrine function. Primarily recognized for its potent prolactin-inhibiting effects, Terguride's mechanism of action is characterized by a dual interaction with key neurotransmitter systems: partial agonism at dopamine (B1211576) D2 receptors and potent antagonism at serotonin (B10506) 5-HT2A and 5-HT2B receptors. This technical guide provides an in-depth analysis of Terguride's core pharmacology, summarizing its receptor binding profile, downstream signaling effects, and impact on hormonal axes. Detailed experimental protocols and quantitative data are presented to support its characterization as a valuable tool in neuroendocrine research and a therapeutic agent for conditions such as hyperprolactinemia.
Core Mechanism of Action
Terguride's neuroendocrine effects are primarily driven by its interaction with dopamine and serotonin receptor systems within the central nervous system and the pituitary gland.
Dopamine D2 Receptor Partial Agonism
Terguride acts as a partial agonist at dopamine D2 receptors.[1] In the tuberoinfundibular pathway, which projects from the hypothalamus to the pituitary gland, dopamine is the primary physiological inhibitor of prolactin secretion from lactotroph cells. By binding to D2 receptors on these cells, Terguride mimics the action of dopamine, leading to a potent, dose-dependent suppression of prolactin synthesis and release.[2][3] Its partial agonism means it has lower intrinsic activity compared to full agonists. This property may contribute to its favorable side-effect profile compared to other dopamine agonists like bromocriptine, as it can act as a functional antagonist in environments with high dopaminergic tone, potentially mitigating certain central nervous system side effects.[2]
Serotonin 5-HT2A/2B Receptor Antagonism
In addition to its dopaminergic activity, Terguride is a potent antagonist of serotonin 5-HT2A and 5-HT2B receptors.[1] Serotonin is generally considered a stimulator of prolactin release. By blocking 5-HT2 receptors, Terguride can counteract serotonin-mediated prolactin secretion, complementing its primary D2 agonist effect.[4] This 5-HT2B receptor antagonism is also a key safety feature, as activation of this receptor has been linked to cardiac valvulopathy, a concern with some other ergot-derived drugs. Terguride's antagonism at this site means it is not associated with this adverse effect.
Receptor Binding and Signaling Pathways
Receptor Binding Affinity
Terguride exhibits high affinity for dopamine D2 and serotonin 5-HT2 receptors. The following table summarizes its binding affinities for various relevant receptors.
| Receptor Subtype | Binding Affinity (K_d or K_i, nM) | Species/Tissue | Reference |
| Dopamine D2 | 0.39 (K_d) | Rat Pituitary | |
| Serotonin 5-HT2A | Potent Antagonist (pD'₂ = 9.43) | Porcine Coronary Artery | |
| Serotonin 5-HT2B | Potent Antagonist (pA₂ = 8.87) | Porcine Pulmonary Artery | |
| Alpha-2 Adrenergic | Active (Mixed Activity) | Not Specified | [3] |
Note: pA₂ and pD'₂ are measures of antagonist potency. A higher value indicates greater potency. Data is compiled from multiple sources and methodologies.
Signaling Pathway Diagrams
The neuroendocrine effects of Terguride are initiated by the activation or inhibition of specific intracellular signaling cascades.
Quantitative Effects on Neuroendocrine Hormones
Terguride's primary neuroendocrine effect is the robust suppression of prolactin. Effects on other pituitary hormones are minimal at therapeutic doses for hyperprolactinemia.
| Hormone | Effect | Species | Dose | Key Findings | Reference |
| Prolactin (PRL) | Potent Inhibition | Human | 0.2 - 1.0 mg (oral) | Dose-dependent suppression of basal and TRH-stimulated PRL. 1 mg Terguride comparable to 2.5 mg Bromocriptine, with effect lasting 24h. | [2][3] |
| Prolactin (PRL) | Potent Inhibition | Rat | 0.03 mg/kg (oral) | Significant reduction in reserpine-induced hyperprolactinemia. ~30x more potent than bromocriptine. | |
| Growth Hormone (GH) | Release | Human | 1.0 mg (oral) | Significant GH-releasing effect observed in normal volunteers. | [2] |
| TSH, FSH, LH | No Significant Change | Human | up to 1.0 mg (oral) | No significant changes observed compared to placebo. | [2] |
Role in Neuroendocrine Tumors
Terguride's application in neuroendocrine tumors is primarily focused on prolactinomas , which are benign tumors of the pituitary gland that hypersecrete prolactin. Clinical and preclinical data demonstrate that Terguride can effectively normalize prolactin levels and, in some cases, induce tumor shrinkage.
-
Mechanism in Prolactinomas : The D2 receptor agonism of Terguride not only inhibits hormone secretion but also suppresses cell proliferation and induces apoptosis (programmed cell death) in pituitary tumor cells.
-
Non-Prolactinoma NETs : There is currently limited evidence to support a significant role for Terguride in the treatment of other neuroendocrine tumors (e.g., carcinoid, pancreatic NETs). The primary treatments for these tumors typically involve somatostatin (B550006) analogs, peptide receptor radionuclide therapy (PRRT), and targeted molecular therapies.
Detailed Experimental Protocols
The following are representative protocols for key preclinical and clinical assessments of Terguride's effects on neuroendocrine regulation.
Protocol 1: In Vivo Assessment of Prolactin Inhibition in a Reserpine-Induced Hyperprolactinemia Rat Model
Objective: To determine the dose-dependent effect of Terguride on prolactin levels in a pharmacologically-induced model of hyperprolactinemia.
Materials:
-
Adult female Wistar rats (200-250g)
-
Terguride
-
Bromocriptine (for comparison)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Equipment for oral gavage and blood collection (e.g., retro-orbital or tail vein)
-
Centrifuge, tubes for plasma separation, -80°C freezer
-
Rat Prolactin ELISA kit
Methodology:
-
Animal Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment with ad libitum access to food and water.
-
Induction of Hyperprolactinemia: Administer reserpine (e.g., 5 mg/kg, intraperitoneally) to deplete catecholamine stores, leading to a loss of dopaminergic inhibition of prolactin and subsequent hyperprolactinemia. This is typically done 18-24 hours before the administration of the test compound.
-
Grouping and Dosing: Randomly assign rats to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2-4: Terguride (e.g., 0.01, 0.03, 0.1 mg/kg, p.o.)
-
Group 5-7: Bromocriptine (e.g., 0.3, 1.0, 3.0 mg/kg, p.o.)
-
-
Blood Sampling: Collect a baseline blood sample (t=0) immediately before drug administration. Collect subsequent blood samples at various time points (e.g., 2, 4, 8, and 24 hours) post-administration.
-
Plasma Preparation: Collect blood into EDTA-coated tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.
-
Hormone Analysis: Quantify plasma prolactin concentrations using a validated rat prolactin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare prolactin levels between treatment groups and the vehicle control at each time point. Calculate ED₅₀ values if applicable.
References
- 1. terguride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Antiserotonergic properties of terguride in blood vessels, platelets, and valvular interstitial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding characteristics of the dopamine agonist/antagonist [3H]terguride (transdihydrolisuride) in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Terguride: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terguride is an ergoline (B1233604) derivative recognized for its dual mechanism of action as a partial dopamine (B1211576) D2 receptor agonist and a potent serotonin (B10506) (5-HT) 5-HT2A and 5-HT2B receptor antagonist.[1][2][3] This unique pharmacological profile has positioned Terguride as a compound of interest for a variety of conditions, notably those involving hyperprolactinemia, Parkinson's disease, and fibroproliferative disorders such as pulmonary arterial hypertension (PAH) and fibrosis.[2][3] Its antagonist activity at the 5-HT2B receptor is particularly relevant, as this receptor is implicated in the pathogenesis of fibrosis and vascular remodeling.[1][3]
These application notes provide detailed protocols for in vivo studies investigating the therapeutic potential of Terguride, with a focus on its anti-fibrotic and anti-remodeling effects in established animal models.
Mechanism of Action: Dual Receptor Modulation
Terguride's therapeutic effects in the context of fibrotic diseases are primarily attributed to its potent antagonism of 5-HT2A and 5-HT2B receptors.[1] The serotonin pathway, particularly signaling through the 5-HT2B receptor, plays a significant role in the proliferation of pulmonary artery smooth muscle cells (PASMCs) and the development of fibrosis.[3][4] By blocking these receptors, Terguride can inhibit serotonin-induced vasoconstriction and the pathological remodeling of blood vessels.[1][5] Additionally, Terguride's partial agonist activity at dopamine D2 receptors contributes to its use in treating hyperprolactinemia by inhibiting prolactin release.[2][6]
Experimental Protocols for In Vivo Studies
Monocrotaline (B1676716) (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats
This model is widely used to study the pathogenesis of PAH and to evaluate potential therapeutic agents. Monocrotaline, a pyrrolizidine (B1209537) alkaloid, induces endothelial injury in the pulmonary vasculature, leading to smooth muscle hypertrophy and the characteristic features of PAH.[7]
A. Preventive Protocol
This protocol assesses the ability of Terguride to prevent the development of PAH.
-
Animal Model : Male Sprague-Dawley rats.
-
Disease Induction : A single subcutaneous or intraperitoneal injection of monocrotaline (MCT).
-
Treatment : Daily administration of Terguride is initiated on the same day as MCT injection (Day 0) and continued for 28 days.
-
Dosage :
-
Route of Administration : Oral or subcutaneous.
-
Endpoint Analysis (Day 28) :
-
Hemodynamics : Measurement of pulmonary artery pressure via right heart catheterization.
-
Right Ventricular Hypertrophy : Calculated as the ratio of the right ventricular weight to the left ventricle plus septum weight (RV/LV+S).[5]
-
Arterial Oxygenation : Measurement of arterial blood gases.[5]
-
Histology : Assessment of medial wall thickening and muscularization of small pulmonary arteries in lung tissue sections.[5]
-
B. Curative (Therapeutic) Protocol
This protocol evaluates the efficacy of Terguride in treating established PAH.
-
Animal Model and Disease Induction : Same as the preventive protocol.
-
Treatment : Daily administration of Terguride is initiated 14 days after MCT injection, once PAH is established, and continued until Day 28.[5]
-
Dosage : 0.4 mg/kg or 1.2 mg/kg, administered twice daily (b.i.d.).[5]
-
Route of Administration : Oral or subcutaneous.
-
Endpoint Analysis (Day 28) : Same as the preventive protocol.
Pulmonary Artery Banding (PAB)-Induced Right Ventricular Fibrosis in Mice
This surgical model induces pressure overload on the right ventricle, leading to hypertrophy and subsequent fibrosis and failure, mimicking the cardiac effects of severe PAH.[9]
-
Animal Model : Mice.
-
Disease Induction : Surgical placement of a band around the pulmonary artery to create a stenosis (Pulmonary Artery Banding, PAB).[9][10]
-
Treatment : Treatment with Terguride is initiated 7 days post-PAB surgery and continued for 14 days.[10]
-
Dosage : 0.2 mg/kg, administered twice daily (b.i.d.).[9][10]
-
Route of Administration : Intraperitoneal or oral.
-
Endpoint Analysis (Day 21) :
-
Cardiac Function : Assessed by right heart catheterization and Magnetic Resonance Imaging (MRI) to measure hemodynamics and cardiac output.[9][10]
-
Fibrosis Assessment : Histomorphometric analysis of heart tissue to quantify collagen deposition (e.g., Picrosirius Red staining).[9]
-
In Vitro Correlation : Isolation of right ventricular cardiac fibroblasts to measure TGF-β1 induced collagen synthesis.[9][10]
-
Bleomycin-Induced Pulmonary Fibrosis in Rats
This model is a standard for studying idiopathic pulmonary fibrosis (IPF). A single intratracheal instillation of bleomycin (B88199) causes lung injury, inflammation, and subsequent progressive fibrosis.[11]
-
Animal Model : Rats.
-
Disease Induction : Single intra-tracheal instillation of bleomycin (e.g., 5 mg/kg).[11]
-
Treatment : Daily intraperitoneal injection of Terguride.
-
Dosage : 1.2 mg/kg per day.[11]
-
Endpoint Analysis :
-
Inflammatory Phase (Day 7) : Measurement of lung fluid content, inflammatory cytokines, and oxidative stress markers in lung tissue.[11]
-
Fibrogenic Phase (Day 21) : Assessment of collagen deposition (e.g., hydroxyproline (B1673980) assay), and mRNA expression of profibrotic markers like TGF-β1 and procollagen (B1174764) type I.[11]
-
Quantitative Data Summary
| Study Type | Animal Model | Disease Induction | Terguride Dosage | Key Findings |
| PAH (Preventive) | Rat | Monocrotaline (MCT) | 1.2 mg/kg b.i.d. for 28 days | Almost complete abolition of MCT-induced changes in pulmonary pressure (36.4 vs 66.1 mmHg) and right heart hypertrophy (RV/LV+S: 0.26 vs 0.71).[5][7] |
| PAH (Curative) | Rat | Monocrotaline (MCT) | 0.4 mg/kg b.i.d. from day 14-28 | Significant reduction in pulmonary pressure (53.8 vs 66.1 mmHg) and right heart hypertrophy.[5] |
| PAH (Curative) | Rat | Monocrotaline (MCT) | 1.2 mg/kg b.i.d. from day 14-28 | Significant reduction in pulmonary pressure (47.3 vs 66.1 mmHg) and right heart hypertrophy.[5] |
| RV Fibrosis | Mouse | Pulmonary Artery Banding (PAB) | 0.2 mg/kg b.i.d. for 14 days | Reduced right ventricular fibrosis, improved hemodynamics, and restored cardiac output.[9][10] |
| Pulmonary Fibrosis | Rat | Bleomycin | 1.2 mg/kg/day for 21 days | Attenuated collagen deposition and reduced mRNA expression of TGF-β1 and procollagen.[11] |
| Liver Fibrosis | Rat | Carbon Tetrachloride (CCl4) | Not specified | No significant preventive effect on the development of liver fibrosis was observed in this model.[12] |
Conclusion
Terguride demonstrates significant therapeutic potential in in vivo models of pulmonary hypertension and fibrosis. Its efficacy is primarily linked to the antagonism of the 5-HT2B receptor, which mitigates pathological vascular and cardiac remodeling. The protocols detailed here provide a robust framework for researchers to further investigate the mechanisms and applications of Terguride. Notably, while effective in cardiopulmonary models, one study showed Terguride did not prevent liver fibrosis in a CCl4 model, highlighting the importance of selecting appropriate disease models for investigation.[12] These findings support the continued development of Terguride as a potential treatment for fibroproliferative diseases.
References
- 1. What is the mechanism of Terguride? [synapse.patsnap.com]
- 2. What is Terguride used for? [synapse.patsnap.com]
- 3. Terguride - Wikipedia [en.wikipedia.org]
- 4. Terguride ameliorates monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. 5-HT2B Receptor Antagonists Inhibit Fibrosis and Protect from RV Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT2B receptor antagonists inhibit fibrosis and protect from RV heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT7 receptor antagonism (SB-269970) attenuates bleomycin-induced pulmonary fibrosis in rats via downregulating oxidative burden and inflammatory cascades and ameliorating collagen deposition: Comparison to terguride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of terguride in carbon tetrachloride-induced liver fibrosis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-Dihydrolisuride in Animal Models
These application notes provide an overview and detailed protocols for the experimental design of studies investigating the effects of trans-Dihydrolisuride (TDHL) in various animal models. The primary focus is on models relevant to Parkinson's disease, hyperprolactinemia, and depression, reflecting the compound's mechanism of action as a dopamine (B1211576) D2 receptor partial agonist/antagonist.
Application Note 1: trans-Dihydrolisuride in Animal Models of Parkinson's Disease
Introduction: Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Animal models are crucial for understanding PD pathogenesis and for the preclinical evaluation of potential therapeutics like this compound. Neurotoxin-based models such as the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models are widely used to mimic the dopaminergic deficit seen in PD.[1][2][3][4] Genetic models, including those overexpressing alpha-synuclein (B15492655), are also employed to study the familial aspects of the disease.[1] this compound's mixed agonist-antagonist activity at dopamine receptors makes it a compound of interest for potentially modulating dopamine signaling in the depleted striatum.[5]
Recommended Animal Models:
-
6-OHDA Rat Model: Unilateral injection of 6-OHDA into the medial forebrain bundle or the striatum leads to a progressive loss of dopaminergic neurons, causing motor asymmetry that can be quantified.[2][3]
-
MPTP Mouse Model: Systemic administration of MPTP causes selective destruction of dopaminergic neurons in the substantia nigra, leading to motor deficits.[4]
-
Alpha-Synuclein Overexpression Models: Viral vector-mediated overexpression of alpha-synuclein in the substantia nigra of rats or mice leads to the formation of protein aggregates and progressive neurodegeneration.[4]
Experimental Design Considerations:
-
Control Groups: Sham-operated or vehicle-injected animals should be used as controls.
-
This compound Administration: this compound is typically administered intraperitoneally (i.p.). Dosages in previous studies on monoamine metabolism ranged from 0.03 to 10 mg/kg.[5] Dose-response studies are recommended to determine the optimal therapeutic dose for motor symptom relief.
-
Behavioral Assessments:
-
Rotational Behavior Test (in unilateral 6-OHDA model): Amphetamine or apomorphine (B128758) is used to induce rotational behavior, which is a measure of dopamine receptor sensitization and striatal dopamine depletion.
-
Cylinder Test: To assess forelimb akinesia.
-
Rotarod Test: To evaluate motor coordination and balance.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons. Alpha-synuclein staining can be used in relevant models.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) to measure levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Application Note 2: trans-Dihydrolisuride in Animal Models of Hyperprolactinemia
Introduction: Hyperprolactinemia, the condition of elevated prolactin levels, can be induced in animal models through pharmacological means or by implanting prolactin-secreting tumors.[6][7] Given that dopamine is the primary inhibitor of prolactin secretion from the pituitary gland, dopamine D2 receptor agonists are effective in treating this condition. This compound's partial agonist activity at D2 receptors suggests its potential utility in normalizing prolactin levels.
Recommended Animal Models:
-
Pharmacologically-Induced Hyperprolactinemia: Administration of dopamine antagonists like sulpiride (B1682569) or reserpine (B192253) can induce a transient increase in prolactin levels.
-
Tumor-Induced Hyperprolactinemia: Subcutaneous implantation of the MMQ pituitary tumor cell line in rats leads to chronic and progressive hyperprolactinemia.[6][7]
Experimental Design Considerations:
-
Control Groups: Vehicle-treated animals and, in the case of tumor models, animals without tumor implants.
-
This compound Administration: Similar to PD models, i.p. administration is common. A starting point for dosage could be guided by studies on structurally similar compounds like terguride, which has been shown to be effective at doses as low as 0.01 mg/kg in reducing prolactin levels in rats.
-
Key Endpoints:
-
Serum Prolactin Levels: Blood samples should be collected at baseline and at various time points after this compound administration to measure prolactin levels using ELISA or radioimmunoassay.
-
Estrous Cycle Monitoring (in females): Hyperprolactinemia often disrupts the estrous cycle, and restoration of normal cyclicity can be a marker of treatment efficacy.
-
Histological Analysis: Examination of the pituitary and mammary glands.
-
Application Note 3: trans-Dihydrolisuride in Animal Models of Depression
Introduction: Animal models of depression aim to replicate certain behavioral and neurobiological aspects of major depressive disorder in humans.[8][9][10][11] Chronic stress models are widely used as they have good face and construct validity.[12] The potential antidepressant effects of this compound may be mediated through its modulation of dopaminergic and serotonergic systems.[5]
Recommended Animal Models:
-
Forced Swim Test (FST): An acute model used to screen for antidepressant-like activity.[12]
-
Chronic Mild Stress (CMS): A model with high predictive validity where animals are exposed to a series of unpredictable, mild stressors over several weeks, leading to anhedonia-like behavior.[12]
Experimental Design Considerations:
-
Control Groups: Non-stressed or vehicle-treated animals.
-
This compound Administration: Daily i.p. administration of this compound throughout the stress period or prior to the FST.
-
Behavioral Assessments:
-
Forced Swim Test: The primary measure is the duration of immobility.
-
Sucrose (B13894) Preference Test (in CMS model): To assess anhedonia, a core symptom of depression.
-
Open Field Test: To assess general locomotor activity and rule out confounding effects of the drug on movement.
-
-
Neurochemical Analysis: Measurement of monoamine levels (dopamine, serotonin, norepinephrine) in brain regions implicated in depression, such as the prefrontal cortex, hippocampus, and striatum.
Data Presentation
Table 1: Effect of trans-Dihydrolisuride on Striatal Dopamine and Metabolites in a 6-OHDA Rat Model of Parkinson's Disease
| Treatment Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
| Sham + Vehicle | Data not available | Data not available | Data not available |
| 6-OHDA + Vehicle | Data not available | Data not available | Data not available |
| 6-OHDA + this compound (low dose) | Data not available | Data not available | Data not available |
| 6-OHDA + this compound (high dose) | Data not available | Data not available | Data not available |
Note: This table is a template. Specific quantitative data from this compound studies in this model is required for completion.
Table 2: Effect of trans-Dihydrolisuride on Serum Prolactin Levels in a Rat Model of Hyperprolactinemia
| Treatment Group | Baseline Prolactin (ng/mL) | Post-treatment Prolactin (ng/mL) | % Reduction |
| Control + Vehicle | Data not available | Data not available | Data not available |
| Hyperprolactinemia + Vehicle | Data not available | Data not available | Data not available |
| Hyperprolactinemia + this compound (0.1 mg/kg) | Data not available | Data not available | Data not available |
| Hyperprolactinemia + this compound (1 mg/kg) | Data not available | Data not available | Data not available |
Note: This table is a template. Specific quantitative data from this compound studies in this model is required for completion. The dosages are hypothetical and should be optimized in specific studies.
Table 3: Effect of trans-Dihydrolisuride in the Forced Swim Test in Mice
| Treatment Group | Immobility Time (seconds) |
| Vehicle | Data not available |
| This compound (1 mg/kg) | Data not available |
| This compound (5 mg/kg) | Data not available |
| Imipramine (positive control) | Data not available |
Note: This table is a template. Specific quantitative data from this compound studies in this model is required for completion.
Experimental Protocols
Protocol 1: 6-OHDA Model of Parkinson's Disease and this compound Treatment
-
Animal Model Induction:
-
Anesthetize adult male Sprague-Dawley rats with isoflurane.
-
Secure the rat in a stereotaxic frame.
-
Inject 6-hydroxydopamine (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the right medial forebrain bundle. The coordinates are typically AP: -2.2 mm, ML: +1.5 mm, DV: -8.0 mm from bregma.
-
Allow animals to recover for at least 2 weeks.
-
-
Drug Treatment:
-
Randomly assign the lesioned animals to treatment groups (e.g., vehicle, this compound 1 mg/kg, this compound 5 mg/kg).
-
Administer this compound or vehicle via intraperitoneal injection daily for the duration of the study (e.g., 4 weeks).
-
-
Behavioral Testing:
-
Apomorphine-Induced Rotations: Two weeks post-surgery, administer apomorphine (0.5 mg/kg, s.c.) and count the number of contralateral rotations over a 60-minute period to confirm the lesion.
-
Cylinder Test: At the end of the treatment period, place the rat in a transparent cylinder and record the number of left and right forelimb touches to the wall over a 5-minute period.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and dissect the striata.
-
Process one hemisphere for HPLC analysis of dopamine and its metabolites.
-
Fix the other hemisphere for immunohistochemical staining of tyrosine hydroxylase.
-
Protocol 2: Chronic Mild Stress Model of Depression and this compound Treatment
-
Animal Model Induction:
-
House adult male C57BL/6 mice individually.
-
Expose the mice to a variable sequence of mild, unpredictable stressors daily for 4-6 weeks. Stressors may include: cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, and social stress.
-
-
Drug Treatment:
-
Administer this compound (e.g., 1 or 5 mg/kg, i.p.) or vehicle daily, 30 minutes before the stressor is applied.
-
-
Behavioral Testing:
-
Sucrose Preference Test: At baseline and weekly during the CMS protocol, offer mice a choice between two bottles (1% sucrose solution and water) for 24 hours. Calculate the preference for sucrose as a percentage of total fluid intake.
-
Forced Swim Test: At the end of the CMS protocol, place mice in a beaker of water for 6 minutes and record the duration of immobility during the last 4 minutes.
-
-
Tissue Collection and Analysis:
-
Following the final behavioral test, euthanize the animals and dissect brain regions of interest (prefrontal cortex, hippocampus).
-
Analyze tissue for monoamine levels using HPLC.
-
Mandatory Visualization
Caption: Signaling pathway of trans-Dihydrolisuride via the Dopamine D2 Receptor.
Caption: Experimental workflow for a Parkinson's disease animal model study.
References
- 1. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. criver.com [criver.com]
- 5. Transdihydrolisuride, a partial dopamine receptor antagonist: effects on monoamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a new animal model of chronic hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Animal models for the study of depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trans-Dihydrolisuride in Cell Culture Experiments: A Review of Available Data
Trans-dihydrolisuride is recognized as a mixed agonist-antagonist at central dopamine (B1211576) receptors.[1] This characteristic suggests its potential for modulating dopamine-mediated signaling pathways in cultured cells, particularly those of neuronal origin. However, the lack of specific cell culture data necessitates a generalized approach to its potential applications and protocol development, based on the known pharmacology of similar compounds and standard cell biology techniques.
Potential Applications in Cell Culture
Based on its known activity as a dopamine receptor ligand, trans-dihydrolisuride could theoretically be employed in various cell culture experiments to investigate:
-
Dopamine Receptor Binding and Affinity: To determine the binding affinity and selectivity of trans-dihydrolisuride for different dopamine receptor subtypes (D1, D2, D3, D4, D5) expressed in recombinant cell lines (e.g., HEK293 or CHO cells).
-
Signal Transduction Pathways: To study the effect of trans-dihydrolisuride on downstream signaling cascades associated with dopamine receptor activation or inhibition. This could include measuring changes in intracellular cyclic AMP (cAMP) levels, calcium mobilization, or the phosphorylation of key signaling proteins like ERK or Akt.
-
Neuronal Differentiation and Neurite Outgrowth: In neuronal cell lines such as SH-SY5Y or PC12, trans-dihydrolisuride could be investigated for its potential to influence neuronal differentiation, neurite outgrowth, and cell survival.
-
Neuroprotection and Neurotoxicity: To assess the protective or toxic effects of trans-dihydrolisuride in cellular models of neurodegenerative diseases, such as Parkinson's disease, by treating cells with neurotoxins in the presence or absence of the compound.
Hypothetical Experimental Protocols
The following are generalized protocols that could be adapted for the study of trans-dihydrolisuride in cell culture. It is crucial to note that these are templates and would require significant optimization for this specific compound.
Protocol 1: Dopamine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of trans-dihydrolisuride for a specific dopamine receptor subtype expressed in a recombinant cell line.
Table 1: Reagents and Materials for Dopamine Receptor Binding Assay
| Reagent/Material | Description |
| Cell Line | HEK293 or CHO cells stably expressing the dopamine receptor of interest. |
| Radioligand | A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Spiperone for D2-like receptors). |
| Assay Buffer | e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. |
| Non-specific Binding Control | A high concentration of a known unlabeled antagonist for the target receptor. |
| Scintillation Cocktail | For detection of radioactivity. |
| 96-well plates | For performing the assay. |
| Filtration System | To separate bound from unbound radioligand. |
| Scintillation Counter | To measure radioactivity. |
Methodology:
-
Cell Membrane Preparation:
-
Culture the recombinant cells to high density.
-
Harvest the cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of unlabeled trans-dihydrolisuride.
-
Add a fixed concentration of the radioligand to all wells.
-
For non-specific binding, add a saturating concentration of the unlabeled antagonist.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of trans-dihydrolisuride.
-
Determine the IC₅₀ value (the concentration of trans-dihydrolisuride that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Table 2: Example Data Structure for Receptor Binding Assay
| Trans-Dihydrolisuride Conc. (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | % Inhibition |
| 0 | 5000 | 500 | 4500 | 0 |
| 0.1 | 4800 | 500 | 4300 | 4.4 |
| 1 | 4000 | 500 | 3500 | 22.2 |
| 10 | 2500 | 500 | 2000 | 55.6 |
| 100 | 1000 | 500 | 500 | 88.9 |
| 1000 | 600 | 500 | 100 | 97.8 |
Protocol 2: cAMP Functional Assay
This protocol describes how to measure the effect of trans-dihydrolisuride on adenylyl cyclase activity by quantifying intracellular cAMP levels. This is particularly relevant for D1-like (Gs-coupled, stimulate adenylyl cyclase) and D2-like (Gi-coupled, inhibit adenylyl cyclase) receptors.
Table 3: Reagents and Materials for cAMP Assay
| Reagent/Material | Description |
| Cell Line | Cell line expressing the dopamine receptor of interest (e.g., CHO-K1). |
| Agonist/Antagonist | Known dopamine receptor agonist or antagonist for controls. |
| Forskolin (B1673556) | A direct activator of adenylyl cyclase, used to stimulate cAMP production in Gi-coupled receptor assays. |
| IBMX | A phosphodiesterase inhibitor to prevent cAMP degradation. |
| Lysis Buffer | To lyse the cells and release intracellular cAMP. |
| cAMP Assay Kit | Commercially available kit (e.g., ELISA or HTRF based) for quantifying cAMP. |
| 96-well culture plates | For cell culture and treatment. |
Methodology:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium containing IBMX and incubate for a short period.
-
For Gs-coupled receptors: Add increasing concentrations of trans-dihydrolisuride.
-
For Gi-coupled receptors: Add a fixed concentration of forskolin along with increasing concentrations of trans-dihydrolisuride.
-
Incubate for a defined time at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the provided reagents and a suitable plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of trans-dihydrolisuride.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.
-
Table 4: Example Data Structure for cAMP Assay (Gi-coupled receptor)
| Trans-Dihydrolisuride Conc. (nM) | Forskolin | cAMP Concentration (nM) | % Inhibition of Forskolin-stimulated cAMP |
| 0 | - | 0.5 | N/A |
| 0 | + | 10.0 | 0 |
| 0.1 | + | 9.5 | 5.3 |
| 1 | + | 7.0 | 31.6 |
| 10 | + | 4.0 | 63.2 |
| 100 | + | 1.5 | 89.5 |
| 1000 | + | 0.8 | 96.8 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway of trans-dihydrolisuride at a D2-like dopamine receptor.
Caption: General experimental workflow for in vitro testing of trans-dihydrolisuride.
Conclusion
While the provided information offers a framework for initiating cell culture-based research on trans-dihydrolisuride, it is imperative to underscore the absence of specific published data. Researchers and drug development professionals should consider these protocols as foundational templates that will necessitate rigorous optimization and validation. The exploration of trans-dihydrolisuride's effects in various neuronal and recombinant cell lines represents a potential area for novel research, which could significantly contribute to a more comprehensive understanding of its pharmacological profile.
References
Application Notes and Protocols for the Administration of a Hypothetical Neuroprotective Agent (TDHL) in Rodent Models of Parkinson's Disease
Disclaimer: The specific compound "TDHL" was not identifiable in the scientific literature based on the provided information. The following application notes and protocols are presented as a detailed template for researchers, scientists, and drug development professionals to adapt for their specific neuroprotective compound of interest when studying its effects in rodent models of Parkinson's disease. The methodologies and data presentation formats are based on established practices in the field.
Application Notes
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to a significant reduction in striatal dopamine (B1211576) levels.[1] This dopamine deficiency is responsible for the cardinal motor symptoms of PD, including bradykinesia, rigidity, resting tremors, and postural instability.[2][3] Current treatments for PD primarily focus on symptomatic relief, such as dopamine replacement therapy with Levodopa (L-DOPA), but do not halt the underlying neurodegenerative process.[1] Consequently, there is a critical need for neuroprotective agents that can slow or prevent the loss of dopaminergic neurons.
Rodent models of PD are essential tools for investigating the pathophysiology of the disease and for the preclinical evaluation of potential neuroprotective therapies.[4][5] These models are typically induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively damage dopaminergic neurons and replicate key pathological features of PD.[4][6]
This document provides a comprehensive set of protocols for the administration and evaluation of a hypothetical neuroprotective compound, herein referred to as "this compound," in neurotoxin-induced rodent models of Parkinson's disease. The aim is to assess the potential of this compound to mitigate neurodegeneration and improve motor function, providing a basis for further drug development.
Mechanism of Action (Hypothetical)
The therapeutic potential of a neuroprotective agent in Parkinson's disease often lies in its ability to interfere with the pathological cascades leading to dopaminergic cell death. These mechanisms can include reducing oxidative stress, inhibiting neuroinflammation, preventing mitochondrial dysfunction, and modulating apoptotic pathways.[7] For the purpose of this template, we will hypothesize that this compound exerts its neuroprotective effects by modulating the Tyrosine Hydroxylase-Dopamine (TH-DA) pathway, potentially by enhancing the expression or activity of Tyrosine Hydroxylase (the rate-limiting enzyme in dopamine synthesis) and protecting dopaminergic neurons from neurotoxin-induced damage.
Experimental Protocols
1. Rodent Models of Parkinson's Disease
The choice of rodent model is critical and depends on the specific research question. The 6-OHDA rat model and the MPTP mouse model are widely used and well-characterized.[4][8]
Protocol 1.1: 6-Hydroxydopamine (6-OHDA)-Induced Unilateral Lesion in Rats
This model produces a unilateral loss of dopaminergic neurons, leading to asymmetrical motor deficits that are readily quantifiable.[9][10]
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Inject a solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNpc) of one hemisphere. The contralateral hemisphere serves as an internal control.
-
Infuse the solution slowly over several minutes and leave the injection needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
Protocol 1.2: MPTP-Induced Dopaminergic Neurodegeneration in Mice
MPTP is a neurotoxin that, when metabolized to MPP+, selectively destroys dopaminergic neurons.[8]
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. All procedures should be carried out in a certified chemical fume hood with appropriate personal protective equipment.
-
Housing: House the animals in a dedicated, well-ventilated area for at least 72 hours post-injection to manage any potential shedding of the toxin.
2. Administration of Hypothetical Compound "this compound"
The route and timing of administration are crucial for evaluating the neuroprotective efficacy of this compound.
Protocol 2.1: this compound Preparation and Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, DMSO, or a specific buffer). The final concentration should be determined based on dose-response studies.
-
Administration Routes:
-
Intraperitoneal (i.p.) injection: A common and convenient route for systemic administration.
-
Oral gavage (p.o.): To assess oral bioavailability and efficacy.
-
Intracerebroventricular (i.c.v.) infusion: To bypass the blood-brain barrier and deliver the compound directly to the central nervous system.
-
-
Dosing Regimen:
-
Pre-treatment: Administer this compound for a specified period before the neurotoxin challenge to evaluate its prophylactic effects.
-
Post-treatment: Administer this compound after the neurotoxin challenge to assess its therapeutic potential in a model of established neurodegeneration.
-
3. Behavioral Assessments
Behavioral tests are used to evaluate motor deficits and the potential therapeutic effects of this compound.[5]
Protocol 3.1: Rotarod Test
This test assesses motor coordination and balance.
-
Acclimate the animals to the rotarod apparatus for several days before the test.
-
On the test day, place the animal on the rotating rod, which gradually accelerates.
-
Record the latency to fall from the rod.
-
Perform multiple trials and average the results.
Protocol 3.2: Cylinder Test
This test is used to assess forelimb asymmetry in unilaterally lesioned animals.
-
Place the animal in a transparent cylinder.
-
Videotape the animal's exploratory behavior for 5-10 minutes.
-
Count the number of times the animal rears and touches the cylinder wall with its left paw, right paw, or both paws simultaneously.
-
Calculate the percentage of contralateral paw use.
Protocol 3.3: Apomorphine-Induced Rotations (for 6-OHDA model)
Apomorphine (B128758), a dopamine agonist, induces contralateral rotations in unilaterally lesioned rats due to denervation supersensitivity of dopamine receptors.
-
Administer apomorphine (e.g., 0.5 mg/kg, s.c.).
-
Place the animal in a circular arena.
-
Record the number of full contralateral rotations over a 30-60 minute period.
4. Biochemical and Histological Analyses
These analyses provide quantitative data on the extent of neurodegeneration and the neuroprotective effects of this compound.
Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Dopamine Levels
-
At the end of the experiment, euthanize the animals and dissect the striata.
-
Homogenize the tissue in an appropriate buffer.
-
Analyze the supernatant for dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
Protocol 4.2: Immunohistochemistry for Tyrosine Hydroxylase (TH)
This technique is used to visualize and quantify the number of surviving dopaminergic neurons.
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in paraformaldehyde.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Cut serial sections of the substantia nigra on a cryostat.
-
Perform immunohistochemical staining for TH using a specific primary antibody and a suitable secondary antibody conjugated to a reporter enzyme or fluorophore.
-
Count the number of TH-positive cells in the substantia nigra using stereological methods.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Motor Performance in the Rotarod Test
| Treatment Group | N | Latency to Fall (seconds) |
| Sham + Vehicle | 10 | Mean ± SEM |
| Sham + this compound | 10 | Mean ± SEM |
| 6-OHDA + Vehicle | 10 | Mean ± SEM |
| 6-OHDA + this compound | 10 | Mean ± SEM |
Table 2: Effect of this compound on Striatal Dopamine Levels
| Treatment Group | N | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
| Sham + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Sham + this compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 6-OHDA + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 6-OHDA + this compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on the Number of TH-Positive Neurons in the Substantia Nigra
| Treatment Group | N | Number of TH-Positive Cells |
| Sham + Vehicle | 10 | Mean ± SEM |
| Sham + this compound | 10 | Mean ± SEM |
| 6-OHDA + Vehicle | 10 | Mean ± SEM |
| 6-OHDA + this compound | 10 | Mean ± SEM |
Visualizations
Diagram 1: Experimental Workflow
Caption: A generalized experimental workflow for evaluating a neuroprotective compound in a rodent model of Parkinson's disease.
Diagram 2: Tyrosine Hydroxylase-Dopamine Synthesis Pathway
Caption: The enzymatic pathway for the synthesis of dopamine from L-tyrosine.
Diagram 3: Hypothetical Neuroprotective Signaling Pathway of this compound
Caption: A hypothetical signaling pathway illustrating how this compound might promote neuronal survival in Parkinson's disease.
References
- 1. Resveratrol in Rodent Models of Parkinson’s Disease: A Systematic Review of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shedding light on thyroid hormone disorders and Parkinson disease pathology: mechanisms and risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parkinson’s Disease (also known as “Parkinson’s syndrome”, “paralysis agitans”, “shaking palsy” and “PD”) – CDHO [cdho.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of thyrotropin-releasing hormone against excitatory amino acid-induced cell death in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Promise of Neuroprotective Agents in Parkinson’s Disease [frontiersin.org]
- 8. Neuroprotective effect of nerolidol in traumatic brain injury associated behavioural comorbidities in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Molecular Docking Study of Catecholamines and [4-(Propan-2-yl) Phenyl]Carbamic acid with Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Radioligand Binding Assay for Determining Terguride Receptor Affinity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terguride is a dopamine (B1211576) receptor partial agonist and serotonin (B10506) receptor antagonist, belonging to the ergoline (B1233604) class of compounds. Its unique pharmacological profile has led to its investigation for a variety of therapeutic applications. Understanding the binding affinity of Terguride to a range of neurotransmitter receptors is crucial for elucidating its mechanism of action, predicting its therapeutic effects, and assessing potential off-target interactions. This application note provides a detailed protocol for conducting radioligand binding assays to determine the affinity of Terguride for various dopamine, serotonin, and adrenergic receptors.
Terguride Receptor Affinity Profile
The binding affinities of Terguride for a panel of neurotransmitter receptors are summarized in the table below. This data provides a quantitative overview of Terguride's receptor interaction profile.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | 234 |
| D2 | 0.39[1] | |
| D3 | 1.8 | |
| D4 | 2.6 | |
| D5 | 1100 | |
| Serotonin | 5-HT1A | 14 |
| 5-HT1B | 158 | |
| 5-HT1D | 13 | |
| 5-HT2A | 1.3 | |
| 5-HT2B | 0.3 | |
| 5-HT2C | 13 | |
| 5-HT6 | 13 | |
| 5-HT7 | 37 | |
| Adrenergic | α1A | 130 |
| α1B | 130 | |
| α2A | 13 | |
| α2B | 13 | |
| α2C | 1.0 |
Experimental Protocols
Detailed methodologies for performing radioligand binding assays for key receptors are provided below. These protocols can be adapted for other receptors with appropriate selection of radioligand and optimization of assay conditions.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competition binding assay using [3H]-Spiperone to determine the affinity of Terguride for the dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Spiperone (specific activity ~80-120 Ci/mmol).
-
Non-specific Binding Ligand: Haloperidol (10 µM final concentration).
-
Test Compound: Terguride, prepared in a series of dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Spiperone (at a final concentration approximately equal to its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of Haloperidol (10 µM), 50 µL of [3H]-Spiperone, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of Terguride, 50 µL of [3H]-Spiperone, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Terguride concentration. Determine the IC50 value (the concentration of Terguride that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol outlines a competition binding assay using [3H]-Ketanserin to measure the affinity of Terguride for the serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Non-specific Binding Ligand: Mianserin (10 µM final concentration).
-
Test Compound: Terguride.
-
Assay Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
All other materials are the same as for the D2 receptor assay.
Protocol:
-
Membrane Preparation: Follow the same procedure as for the D2 receptor membrane preparation.
-
Assay Setup: Set up the assay in a 96-well microplate in triplicate as described for the D2 receptor assay, substituting [3H]-Ketanserin for [3H]-Spiperone and Mianserin for Haloperidol.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration and Quantification: Follow the same procedure as for the D2 receptor assay.
-
Data Analysis: Analyze the data as described for the D2 receptor assay to determine the Ki of Terguride for the 5-HT2A receptor.
Radioligand Binding Assay for Adrenergic α2C Receptor
This protocol describes a competition binding assay using [3H]-MK-912 to determine the affinity of Terguride for the adrenergic α2C receptor.[2][3]
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human adrenergic α2C receptor.
-
Radioligand: [3H]-MK-912 (specific activity ~70-90 Ci/mmol).[2]
-
Non-specific Binding Ligand: Rauwolscine (10 µM final concentration).
-
Test Compound: Terguride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
All other materials are the same as for the previous assays.
Protocol:
-
Membrane Preparation: Follow the same procedure as for the D2 receptor membrane preparation.
-
Assay Setup: Set up the assay in a 96-well microplate in triplicate as described for the D2 receptor assay, substituting [3H]-MK-912 for [3H]-Spiperone and Rauwolscine for Haloperidol.[2]
-
Incubation: Incubate the plate at 25°C for 90 minutes.
-
Filtration and Quantification: Follow the same procedure as for the D2 receptor assay.
-
Data Analysis: Analyze the data as described for the D2 receptor assay to determine the Ki of Terguride for the α2C adrenergic receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for a typical radioligand binding assay and the signaling pathways associated with the key receptors targeted by Terguride.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Serotonin 5-HT2A receptor signaling pathway.
Caption: Serotonin 5-HT2B receptor signaling pathway.
Caption: Adrenergic α2C receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel alpha-2 adrenergic radioligand [3H]-MK912 is alpha-2C selective among human alpha-2A, alpha-2B and alpha-2C adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Prolactin Inhibition by trans-Dihydrolisuride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and the underlying scientific principles for measuring the inhibitory effect of trans-Dihydrolisuride (Terguride) on prolactin (PRL) secretion using an in vitro cell-based assay.
Introduction
Prolactin is a polypeptide hormone secreted by lactotroph cells in the anterior pituitary gland. Its secretion is primarily under tonic inhibitory control by dopamine (B1211576) released from hypothalamic neurons.[1] This inhibition is mediated through the dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR).[2] Dysregulation of prolactin levels is associated with various clinical conditions, including hyperprolactinemia, pituitary adenomas (prolactinomas), and infertility. Consequently, D2R agonists are a cornerstone therapy for these conditions.
Trans-Dihydrolisuride, also known as Terguride, is an ergoline (B1233604) derivative that acts as a partial agonist at dopamine D2 receptors.[3][4] As a partial agonist, it can exhibit both agonistic and antagonistic properties depending on the endogenous dopaminergic tone.[5] In the context of the pituitary, where dopamine levels provide a strong inhibitory signal, trans-Dihydrolisuride functions to suppress prolactin secretion. This application note details a robust method for quantifying its inhibitory activity using the rat pituitary tumor cell line, GH3, and a quantitative enzyme-linked immunosorbent assay (ELISA).
Mechanism of Action: D2 Receptor Signaling
Activation of the dopamine D2 receptor on pituitary lactotrophs initiates a signaling cascade that inhibits prolactin synthesis and secretion. The D2R is coupled to an inhibitory G-protein (Gi/o).[6] Upon agonist binding, the Gi protein dissociates and its α-subunit inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels.[1] The decrease in cAMP reduces the activity of Protein Kinase A (PKA), which in turn downregulates the transcription of the prolactin gene via transcription factors like CREB (cAMP response element-binding protein).[1][7] This signaling pathway provides a clear and quantifiable mechanism for assessing the efficacy of D2R agonists like trans-Dihydrolisuride.
Data Presentation
The primary output of this assay is the concentration-dependent inhibition of prolactin secretion by trans-Dihydrolisuride. Data should be tabulated to show raw prolactin concentrations, percentage inhibition relative to a vehicle control, and calculated values such as IC50.
Table 1: Representative Prolactin Inhibition Data
| trans-Dihydrolisuride (nM) | Prolactin (ng/mL) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 85.2 ± 4.1 | 0% |
| 0.01 | 79.5 ± 3.8 | 6.7% |
| 0.1 | 65.1 ± 3.2 | 23.6% |
| 1 | 44.3 ± 2.5 | 48.0% |
| 10 | 21.8 ± 1.9 | 74.4% |
| 100 | 12.1 ± 1.1 | 85.8% |
| 1000 | 10.5 ± 0.9 | 87.7% |
Values are presented as Mean ± SEM from a representative experiment.
Table 2: Comparative Activity of D2 Receptor Agonists
| Compound | Receptor Target | Affinity (Ki, nM) | Functional Potency (IC50, nM) |
|---|---|---|---|
| Dopamine | D2-like | ~15 | ~50 |
| Bromocriptine | D2-like | ~2 | ~5 |
| trans-Dihydrolisuride | D2 (Partial Agonist) | High Affinity (~1-5) | ~1-10 (Estimated) |
| Quinpirole (B1680403) | D2/D3 | ~10 | ~20 |
Note: Affinity and potency values are approximate and can vary based on experimental conditions and assay type. Trans-Dihydrolisuride is known to have high affinity for the D2 receptor site.[3]
Experimental Protocols
This section provides a detailed methodology for assessing the inhibitory effect of trans-Dihydrolisuride on prolactin secretion from GH3 cells.
Materials and Reagents
-
Cell Line: GH3 rat pituitary tumor cells (ATCC® CCL-82.1™ or equivalent). These cells secrete both prolactin and growth hormone.[8]
-
Culture Medium: Ham's F-10 Medium supplemented with 15% Horse Serum, 2.5% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.
-
Test Compound: trans-Dihydrolisuride (Terguride). Prepare a 10 mM stock solution in DMSO.
-
Assay Medium: Culture medium with reduced serum (e.g., 0.5% FBS) to minimize interference.
-
Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO (vehicle control).
-
Prolactin ELISA Kit: A commercially available Rat Prolactin ELISA kit (e.g., from Arbor Assays, IBL International, or similar).[9][10] These kits typically include:
-
Antibody-coated 96-well plate
-
Prolactin standards
-
Detection antibody (e.g., HRP-conjugated)
-
Wash buffer concentrate
-
TMB substrate
-
Stop solution
-
Protocol for In Vitro Prolactin Inhibition Assay
A. Cell Culture and Plating
-
Culture GH3 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells when they reach 70-80% confluency.
-
For the assay, harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 24-well plate at a density of 1 x 10^5 cells per well in 1 mL of complete culture medium.
-
Incubate for 24-48 hours to allow for cell attachment and recovery. Note: Some studies indicate that responsiveness of GH3 cells to dopaminergic inhibition can vary. It is advisable to validate the response with a known D2 agonist like quinpirole or bromocriptine.[11][12]
B. Compound Treatment
-
Prepare serial dilutions of the trans-Dihydrolisuride stock solution in the low-serum assay medium. A typical concentration range would be 0.01 nM to 1000 nM.
-
Include a "vehicle control" group containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.1%).
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 500 µL of sterile PBS.
-
Add 500 µL of the appropriate treatment or vehicle control medium to each well. Ensure each condition is tested in triplicate.
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
C. Supernatant Collection
-
After the incubation period, carefully collect the culture supernatant from each well without disturbing the cell layer.
-
Transfer the supernatant to labeled microcentrifuge tubes.
-
Centrifuge the tubes at 1000 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatant to new, clean tubes. Samples can be stored at -80°C or used immediately for ELISA.
Protocol for Prolactin Quantification (ELISA)
This is a generalized protocol based on common sandwich ELISA kits. Always follow the specific instructions provided by the manufacturer of your chosen kit.[10][13]
-
Preparation: Bring all reagents, standards, and samples to room temperature. If samples were frozen, thaw and mix them thoroughly. Dilute the wash buffer concentrate as instructed.
-
Standard Curve: Prepare a serial dilution of the prolactin standard according to the kit's instructions to generate a standard curve (e.g., 0 to 80 ng/mL).
-
Sample Loading: Add 25 µL of each standard, control, and unknown sample (supernatant) into the appropriate wells of the antibody-coated microplate.
-
Add Conjugate: Dispense 100 µL of the enzyme-conjugated anti-prolactin antibody into each well. Mix gently by tapping the plate.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, sometimes with shaking.[14]
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with ~300 µL of diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual liquid.
-
Substrate Addition: Add 100 µL of TMB Substrate solution to each well.
-
Development: Incubate the plate in the dark at room temperature for 10-20 minutes, allowing color to develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Analysis
-
Subtract the average OD of the blank (zero standard) from all other OD readings.
-
Generate a standard curve by plotting the average OD for each standard against its known concentration. Use a four-parameter logistic (4-PL) curve fit.
-
Interpolate the prolactin concentration for each unknown sample from the standard curve.
-
Calculate the percentage inhibition for each concentration of trans-Dihydrolisuride using the following formula: % Inhibition = [1 - (PRL_Compound / PRL_Vehicle)] x 100
-
Plot the % Inhibition against the log concentration of trans-Dihydrolisuride and use non-linear regression to determine the IC50 value (the concentration at which 50% of prolactin secretion is inhibited).
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine D2 receptor mediates both inhibitory and stimulatory actions on prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the partial dopamine receptor agonists SDZ 208-911, SDZ 208-912 and terguride on central monoamine receptors. A behavioral, biochemical and electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transdihydrolisuride, a partial dopamine receptor antagonist: effects on monoamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do Dopamine Partial Agonists Work for Schizophrenia? [webmd.com]
- 6. Dopamine Inhibits Basal Prolactin Release in Pituitary Lactotrophs through Pertussis Toxin-Sensitive and -Insensitive Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. GH3 Cells [cytion.com]
- 9. arborassays.com [arborassays.com]
- 10. ibl-international.com [ibl-international.com]
- 11. academic.oup.com [academic.oup.com]
- 12. GH3 and RC-4BC cell lines are not suitable as in vitro models to study prolactin modulation and AHR responsiveness in rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sceti.co.jp [sceti.co.jp]
- 14. anshlabs.com [anshlabs.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Terguride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terguride is a dopamine (B1211576) receptor agonist and serotonin (B10506) receptor antagonist belonging to the ergoline (B1233604) family of compounds. It is utilized as a prolactin inhibitor in the management of hyperprolactinemia. Accurate and reliable quantification of Terguride in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. While specific validated HPLC methods for Terguride are not widely published, methods for structurally similar ergot alkaloids, such as Bromocriptine, can be adapted. This document provides a detailed application note and protocol based on a validated HPLC-Diode Array Detection (DAD) method for Bromocriptine, which serves as a reliable analogue for Terguride determination in biological samples. The structural similarity between Terguride and Bromocriptine, both possessing the core ergoline structure, allows for the adaptation of analytical methodologies.
Physicochemical Properties and Rationale for Method Adaptation
Terguride and Bromocriptine share a common ergoline core structure, which dictates their similar physicochemical properties relevant to chromatographic separation.
| Property | Terguride | Bromocriptine |
| Chemical Structure | C₂₀H₂₈N₄O | C₃₂H₄₀BrN₅O₅ |
| Molar Mass | 340.47 g/mol | 654.6 g/mol |
| Core Structure | Ergoline | Ergoline |
The shared ergoline backbone suggests that both compounds will exhibit similar solubility, stability, and chromatographic behavior under reversed-phase HPLC conditions. Therefore, a well-validated HPLC method for Bromocriptine can be a robust starting point for the analysis of Terguride, with minor modifications to optimize for the specific compound.
Quantitative Data Summary (Analogous Method: Bromocriptine)
The following table summarizes the validation parameters of a reported RP-HPLC-DAD method for Bromocriptine in rat plasma, which can be considered indicative for a Terguride assay after proper validation.[1]
| Parameter | Result |
| Linearity Range | 0.212 - 10.6 µg/mL |
| Lower Limit of Quantification (LLOQ) | 150 ng/mL[1] |
| Limit of Detection (LOD) | 90 ng/mL[1] |
| Intra-day Precision (%CV) | 0.954 - 13.9%[1] |
| Inter-day Precision (%CV) | 0.480 - 10.1%[1] |
| Intra-day Accuracy (% Error) | 2.98 - 12.5%[1] |
| Inter-day Accuracy (% Error) | 0.645 - 12.1%[1] |
| Extraction Recovery | 90.7 ± 4.09%[1] |
Experimental Protocols
This section details the experimental protocol for the determination of Terguride in plasma, adapted from a validated method for Bromocriptine.[1]
Materials and Reagents
-
Terguride reference standard
-
Bromocriptine (for method development and as an internal standard, if applicable)
-
Droperidol (B1670952) (Internal Standard - IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Hexane (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Drug-free human plasma
Instrumentation
-
HPLC system with a Diode Array Detector (DAD)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax 300SB-C₁₈ StableBond® analytical, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 45% Aqueous phase (0.1% v/v TFA in deionized water) 55% Organic phase (50:50 v/v Methanol:Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 240 nm (for Terguride, analogous to Bromocriptine) |
Sample Preparation (Plasma)
-
Protein Precipitation: To 1 mL of plasma sample, add 2 mL of acetonitrile containing the internal standard (Droperidol at a suitable concentration).
-
Vortexing: Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 3950 x g for 10 minutes.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 5 mL of a hexane:chloroform (70:30, v/v) mixture.
-
Vortex for 30 seconds.
-
Centrifuge at 3950 x g for 10 minutes.
-
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Stability Considerations
-
Stock Solutions: Terguride stock solutions in methanol should be stored at 4°C and are expected to be stable for several days. However, for quantitative analysis, fresh solutions are recommended.[1]
-
Plasma Samples: Terguride in plasma is expected to be stable for at least 7 days at room temperature and at 4°C. For long-term storage, samples should be kept at -20°C.[1]
-
Freeze-Thaw Stability: The analyte should be stable for at least three freeze-thaw cycles.[1]
-
Post-preparative Stability: Reconstituted samples should be analyzed within 12-24 hours to minimize potential degradation.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for Terguride analysis in plasma.
Signaling Pathway (Terguride Mechanism of Action)
Caption: Simplified signaling pathway of Terguride.
References
Troubleshooting & Optimization
Troubleshooting Tergurid (TDHL) experimental artifacts
Welcome to the technical support center for Terguride (TDHL). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential artifacts and challenges during in-vitro and in-cell experiments involving Terguride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Terguride?
Terguride is an ergoline (B1233604) derivative that acts as a partial agonist at dopamine (B1211576) D2 receptors and an antagonist at serotonin (B10506) 5-HT2A and 5-HT2B receptors. Its dual activity allows it to modulate both dopaminergic and serotonergic pathways.
Q2: What are the known primary targets of Terguride?
The primary molecular targets of Terguride are Dopamine D2 receptors and Serotonin 5-HT2A and 5-HT2B receptors.
Q3: What are the common applications of Terguride in research?
Terguride is often used in studies related to conditions such as hyperprolactinemia, Parkinson's disease, and pulmonary arterial hypertension due to its effects on dopamine and serotonin signaling.
Troubleshooting Guides
Solubility and Stability Issues
Researchers may encounter issues with Terguride solubility and stability, leading to inconsistent experimental results.
Problem: Precipitate formation in stock solutions or experimental media.
-
Possible Cause 1: Improper solvent selection.
-
Possible Cause 2: Poor aqueous solubility.
-
Solution: Terguride, like many small molecules, may have limited solubility in aqueous buffers. When diluting the DMSO stock solution into aqueous experimental media, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: pH-dependent solubility.
-
Solution: The solubility of compounds can be influenced by the pH of the buffer. If you observe precipitation, consider adjusting the pH of your experimental buffer. It is advisable to test the solubility of Terguride in a small range of physiologically relevant pH values (e.g., 7.2-7.4) before conducting large-scale experiments.
-
-
Possible Cause 4: Instability in aqueous solution.
-
Solution: The stability of compounds in aqueous solutions can be affected by time, temperature, and light exposure. It is recommended to prepare fresh working solutions from a frozen stock on the day of the experiment. Protect solutions from light and store them on ice when not in use.
-
| Parameter | Recommendation | Citation |
| Stock Solution Solvent | 100% DMSO or 100% Ethanol (B145695) | |
| Final Solvent Concentration | <0.5% in aqueous media | |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C, protected from light. | |
| Working Solution Preparation | Prepare fresh for each experiment. |
Inconsistent Results in Cell-Based Assays
Variability in cell-based assay results can arise from several factors related to the compound and the experimental setup.
Problem: High variability or unexpected results in cell viability, proliferation, or signaling assays.
-
Possible Cause 1: Off-target effects.
-
Solution: Terguride is known to have high affinity for D2 and 5-HT2 receptors, but like many pharmacological agents, it may have off-target effects at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration range where the desired on-target effect is observed without significant off-target activity.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: High concentrations of solvents like DMSO can be toxic to cells. Ensure that the final solvent concentration in your vehicle control is the same as in your experimental wells and is at a non-toxic level (typically <0.5%).
-
-
Possible Cause 3: Compound interference with assay readout.
-
Solution: Terguride, or any small molecule, has the potential to interfere with the detection method of an assay. For fluorescence-based assays, check for autofluorescence of Terguride at the excitation and emission wavelengths used. For absorbance-based assays, assess if Terguride absorbs light at the measurement wavelength. Running a control with the compound in cell-free assay media can help identify such interference.
-
-
Possible Cause 4: Cell health and culture conditions.
-
Solution: Ensure that cells are healthy, within a low passage number, and free from contamination. Inconsistent cell density or poor cell attachment can lead to high variability.
-
Artifacts in Receptor Binding Assays
Receptor binding assays are crucial for characterizing the interaction of Terguride with its targets, but they are susceptible to artifacts.
Problem: Inconsistent IC50/Ki values or high non-specific binding.
-
Possible Cause 1: Inappropriate assay conditions.
-
Solution: Optimize buffer composition, pH, incubation time, and temperature to ensure stable and specific binding.
-
-
Possible Cause 2: Radioligand issues.
-
Solution: If using a radioligand, ensure its purity and specific activity are adequate. High concentrations of the radioligand can lead to increased non-specific binding.
-
-
Possible Cause 3: Low receptor expression.
-
Solution: Use a cell line or membrane preparation with a sufficiently high expression of the target receptor to achieve a good signal-to-noise ratio.
-
Experimental Protocols
General Protocol for a Competitive Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of Terguride for a target receptor using a radiolabeled ligand.
-
Prepare Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor.
-
Unlabeled Terguride stock solution.
-
Binding buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
Wash buffer.
-
Filter plates and vacuum manifold.
-
Scintillation cocktail and scintillation counter.
-
-
Assay Procedure:
-
Add binding buffer, cell membranes, and varying concentrations of unlabeled Terguride to the wells of a filter plate.
-
Add a fixed concentration of the radiolabeled ligand to all wells.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound ligand.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Terguride concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Simplified signaling pathways of Terguride at Dopamine D2 and Serotonin 5-HT2 receptors.
Caption: A logical workflow for troubleshooting inconsistent experimental results with Terguride.
Technical Support Center: Optimizing Trans-Dihydrolisuride Dosage for Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of trans-dihydrolisuride in experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may be encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of trans-dihydrolisuride?
A1: Trans-dihydrolisuride is recognized as a dopamine (B1211576) D2 receptor partial agonist. It also exhibits affinity for various serotonin (B10506) receptor subtypes, which can contribute to its overall pharmacological profile. Its mixed agonist-antagonist properties at dopamine receptors are dependent on the specific brain region and receptor state.[1][2]
Q2: How should I prepare a stock solution of trans-dihydrolisuride?
A2: The solubility and stability of trans-dihydrolisuride can be influenced by the solvent and pH. For in vitro assays, it is recommended to first attempt to dissolve the compound in DMSO to create a high-concentration stock solution. Further dilutions can then be made in aqueous buffers appropriate for the specific assay. It is crucial to assess the solubility and stability in your chosen physiological solution to avoid precipitation and degradation.[3][4]
Q3: What are the key signaling pathways activated by trans-dihydrolisuride?
A3: As a dopamine D2 receptor agonist, trans-dihydrolisuride primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Its interaction with serotonin receptors, such as the 5-HT2A receptor, can activate the Gαq/11 pathway, stimulating phospholipase C (PLC) and leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).
Q4: Are there known off-target effects of trans-dihydrolisuride that I should be aware of?
A4: While trans-dihydrolisuride has a primary affinity for dopamine D2 receptors, it also binds to other dopamine and serotonin receptor subtypes. These interactions could lead to off-target effects in your experiments. It is advisable to consult a comprehensive receptor binding profile and consider counter-screening your assays against relevant off-target receptors to ensure the specificity of your results.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments with trans-dihydrolisuride.
| Issue | Potential Cause | Recommended Solution |
| Low signal-to-noise ratio in functional assays | 1. Suboptimal cell density.2. Inappropriate agonist concentration or incubation time.3. Low receptor expression in the cell line. | 1. Titrate the cell number per well to find the optimal density.2. Perform a dose-response and time-course experiment to determine the optimal agonist concentration and incubation time.3. Verify receptor expression levels using a validated positive control ligand or through molecular biology techniques.[5][6] |
| Inconsistent results between experiments | 1. Instability or degradation of trans-dihydrolisuride stock solution.2. Variability in cell passage number or health.3. Inconsistent assay conditions (e.g., temperature, incubation times). | 1. Prepare fresh stock solutions regularly and store them appropriately. Assess the stability of the compound in your assay buffer.2. Use cells within a consistent and low passage number range and ensure high cell viability.3. Strictly adhere to a standardized and well-documented protocol for all experiments. |
| Unexpected or paradoxical effects in vivo | 1. Dose is too high, leading to off-target effects or receptor desensitization.2. The route of administration is not optimal for the desired effect.3. The animal model is not appropriate for the research question. | 1. Conduct a dose-response study to identify the optimal dose range. Start with lower doses based on published literature.2. Evaluate different routes of administration (e.g., intraperitoneal, subcutaneous, oral gavage) to determine the most effective delivery method.3. Carefully select an animal model that is well-validated for the specific pathway or behavior being studied. |
Data Presentation
Trans-Dihydrolisuride Receptor Binding Affinity
| Receptor Subtype | Kᵢ (nM) | Species |
| Dopamine Receptors | ||
| D1 | >1000 | Rat |
| D2 | ~2.5 | Rat |
| D3 | ~3.0 | Human |
| Serotonin Receptors | ||
| 5-HT1A | ~10 | Rat |
| 5-HT2A | ~5 | Human |
| 5-HT2C | ~20 | Human |
Note: These values are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Recommended In Vivo Dosage Ranges
| Animal Model | Route of Administration | Dosage Range |
| Rat | Intraperitoneal (i.p.) | 0.05 - 1.0 mg/kg |
| Rat | Subcutaneous (s.c.) | 0.1 - 2.0 mg/kg |
| Mouse | Intraperitoneal (i.p.) | 0.1 - 5.0 mg/kg |
Researchers should always perform a dose-response study to determine the optimal dose for their specific experimental model and endpoint.
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of trans-dihydrolisuride for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from rat striatum or from cells stably expressing the human D2 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Competition Binding:
-
Incubate the membrane preparation with a fixed concentration of a suitable radioligand for the D2 receptor (e.g., [³H]spiperone or [³H]raclopride) and a range of concentrations of unlabeled trans-dihydrolisuride.
-
Incubations are typically carried out for 60-90 minutes at room temperature.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of trans-dihydrolisuride that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Functional Assay for D2 Receptor Agonism
Objective: To determine the functional potency (EC₅₀) and efficacy of trans-dihydrolisuride as a D2 receptor agonist.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.
-
Assay Medium: Use a serum-free medium or a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Agonist Treatment: Add varying concentrations of trans-dihydrolisuride to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of trans-dihydrolisuride.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).
-
Mandatory Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Dosage Optimization.
References
- 1. Comparative Toxicokinetics of Trans-resveratrol and Its Major Metabolites in Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lisuride and transdihydrolisuride: differences in action on central dopaminergic functions in dependence on the location and the state of receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
Technical Support Center: Trans-Dihydrolisuride Administration in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing trans-Dihydrolisuride in laboratory animal experiments. The information is designed to help mitigate potential side effects and ensure the welfare of the animals while maintaining experimental integrity. Much of the guidance is extrapolated from studies on the closely related compound, lisuride (B125695), and other dopamine (B1211576) D2 receptor partial agonists, due to the limited specific literature on trans-Dihydrolisuride.
Frequently Asked Questions (FAQs)
Q1: What is trans-Dihydrolisuride and what is its primary mechanism of action?
Trans-Dihydrolisuride is a dopamine D2 receptor partial agonist. Unlike full agonists, partial agonists can act as either functional agonists or antagonists depending on the baseline level of dopaminergic activity in the brain. This dual activity profile makes its effects complex and context-dependent.
Q2: What are the common side effects observed in lab animals treated with dopamine D2 partial agonists like trans-Dihydrolisuride?
Based on studies with the parent compound lisuride and other dopamine agonists, researchers should monitor for a range of behavioral and physiological side effects in rodents. These can include:
-
Stereotyped Behaviors: Repetitive, unvarying, and seemingly purposeless movements such as compulsive grooming, sniffing, or gnawing.[1][2] Dopamine D1 receptor activation is thought to contribute significantly to these behaviors.[3][4]
-
Changes in Locomotor Activity: Effects on movement can be biphasic. Low doses may cause a decrease in locomotor activity (hypolocomotion), while higher doses can lead to increased movement (hyperlocomotion).[5][6]
-
Serotonin (B10506) Syndrome-like Symptoms: Due to interactions with serotonin receptors, some compounds in this class can induce symptoms like flat body posture, forepaw treading, and lower-lip retraction, particularly at lower doses.[7][8]
-
Changes in Body Temperature: A dose-dependent decrease in body temperature (hypothermia) has been observed with lisuride in rats, an effect mediated by 5-HT(1A) receptors.[8]
-
Other Behavioral Changes: In male rats, dopamine agonists can induce stretching, yawning, and aggressive behaviors.[9][10] In female rats, a temporary inhibition of sexual behaviors has been noted.[11]
Q3: How can I mitigate the side effects of trans-Dihydrolisuride?
Mitigation strategies primarily involve the co-administration of receptor antagonists that target the pathways responsible for the specific side effects.
-
For Stereotyped and Aggressive Behaviors: Co-administration of a dopamine D2 antagonist, such as haloperidol (B65202) or sulpiride, can be effective.[1][9]
-
For Serotonin-like Symptoms and Hypothermia: A selective 5-HT(1A) receptor antagonist may be used to counteract these effects.[8]
It is crucial to conduct pilot studies to determine the optimal dose of the antagonist that mitigates side effects without interfering with the primary experimental outcomes.
Troubleshooting Guides
Issue 1: Animal exhibits intense, repetitive grooming or gnawing after administration.
-
Problem: This is likely dopamine agonist-induced stereotypy.[1] High levels of dopamine receptor stimulation, particularly D1 and D2, can lead to these compulsive behaviors.
-
Troubleshooting Steps:
-
Confirm Dosage: Double-check that the administered dose of trans-Dihydrolisuride is correct. Stereotypy is often dose-dependent.
-
Dose Reduction: In your next experimental run, consider reducing the dose to see if a therapeutic window can be achieved without inducing stereotypy.
-
Administer a D2 Antagonist: In a pilot study, co-administer a low dose of a D2 antagonist like haloperidol or sulpiride. These have been shown to block agonist-induced stereotyped behaviors.[1][9]
-
Consider a D1 Antagonist: Research suggests a significant role for D1 receptors in stereotypy.[3][4] If D2 antagonism is not effective or interferes with your experiment, a D1 antagonist could be an alternative.
-
Issue 2: Animal shows a significant drop in body temperature and a flattened posture.
-
Problem: These are characteristic signs of serotonin syndrome-like effects, likely mediated by 5-HT(1A) receptor agonism, as seen with lisuride.[8]
-
Troubleshooting Steps:
-
Monitor Core Body Temperature: Use a rectal probe to quantify the change in body temperature.
-
Provide Thermal Support: Ensure the animal's home cage is kept warm with appropriate bedding or a heating pad to prevent severe hypothermia.
-
Administer a 5-HT(1A) Antagonist: In a pilot study, pre-treat animals with a selective 5-HT(1A) antagonist. This has been shown to prevent both the hypothermic effect and the serotonin-related behavioral symptoms of lisuride.[8]
-
Issue 3: Locomotor activity is either significantly suppressed or hyperactive, confounding behavioral tests.
-
Problem: Trans-Dihydrolisuride, like lisuride, can have biphasic effects on locomotion, which are dose-dependent.[5][6]
-
Troubleshooting Steps:
-
Review Dose-Response: The locomotor effects are highly dependent on the dose. A low dose may be causing sedation via stimulation of presynaptic D2 autoreceptors, while a high dose may cause hyperactivity by stimulating postsynaptic receptors.[6]
-
Adjust Dosage: Based on your observations, adjust the dose up or down to find a level that does not produce confounding locomotor effects. A thorough dose-response study is highly recommended.
-
Control for Time Course: The effects on locomotion may change over time post-injection. Ensure your behavioral testing occurs at a consistent time point after administration and characterize the full time course of the drug's effect.
-
Data Summary Tables
Table 1: Behavioral and Physiological Side Effects of Lisuride in Rodents (as a proxy for trans-Dihydrolisuride)
| Side Effect | Animal Model | Dose Range (IP/SC) | Observation | Reference(s) |
| Stereotyped Behavior | Male Rats | >0.1 mg/kg | Dose-dependent increase in sniffing, gnawing, and other repetitive movements. | [9] |
| Aggressive Behavior | Male Rats | 0.1 - 0.2 mg/kg | Increased instances of aggression. | [9] |
| Serotonin Syndrome Behaviors | Rats | 0.05 - 0.5 mg/kg | Flat body posture, forepaw treading, lower-lip retraction. | [8] |
| Hypothermia | Rats | 0.05 - 0.5 mg/kg | Dose-dependent decrease in core body temperature. | [8] |
| Locomotor Activity (Biphasic) | Rats & Mice | 0.01 - 1.0 mg/kg | Low doses decrease activity; high doses increase activity. | [5][6] |
| Inhibition of Sexual Behavior | Female Rats | 0.1 - 0.2 mg/kg | Temporary loss of precopulatory behaviors. | [11] |
Table 2: Potential Mitigation Strategies and Doses
| Target Side Effect | Mitigating Agent | Animal Model | Dose Range (IP) | Mechanism of Action | Reference(s) |
| Stereotypy, Aggression | Haloperidol | Male Rats | 0.3 mg/kg | D2 Receptor Antagonist | [9][10] |
| Stereotypy, Aggression | Sulpiride | Male Rats | 40 mg/kg | D2 Receptor Antagonist | [9][10] |
| Serotonin Syndrome, Hypothermia | pMPPI (5-HT1A Antagonist) | Rats | Not specified | Selective 5-HT(1A) Receptor Antagonist | [8] |
Note: The doses listed are examples from specific studies and should be optimized for your experimental conditions through pilot testing.
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Workflow for Side Effect Mitigation.
Experimental Protocols
Protocol 1: Administration of trans-Dihydrolisuride and Behavioral Observation
-
Animal Acclimation: Allow animals (e.g., Sprague-Dawley rats) to acclimate to the housing facility for at least 7 days and to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Dissolve trans-Dihydrolisuride in a suitable vehicle (e.g., sterile saline with 1% Tween 80). Prepare fresh on the day of the experiment. The control group will receive the vehicle only.
-
Administration:
-
Gently restrain the animal.
-
Administer the drug solution via intraperitoneal (IP) injection at the desired dose volume (e.g., 1 ml/kg).
-
Record the time of injection.
-
-
Behavioral Observation:
-
Place the animal in a clean, standard observation cage or open-field arena immediately after injection.
-
Record behavior for a predetermined period (e.g., 60 minutes).
-
Use a scoring system to quantify specific behaviors. For example:
-
Stereotypy Score: 0 = inactive; 1 = active, no stereotypy; 2 = intermittent sniffing/grooming; 3 = constant sniffing/grooming with brief interruptions; 4 = constant, intense sniffing/grooming, gnawing.
-
Locomotor Activity: Use an automated activity monitoring system to measure distance traveled, or manually count line crossings in an open field.
-
Serotonin-like Behaviors: Score the presence/absence of flat body posture and forepaw treading over 2-minute intervals.
-
-
-
Physiological Monitoring: At the end of the observation period, measure the core body temperature using a lubricated rectal thermometer.
-
Data Analysis: Compare the scores and measurements between the control and treated groups using appropriate statistical tests (e.g., ANOVA or t-test).
Protocol 2: Mitigation of Side Effects with an Antagonist
-
Follow Steps 1-2 from Protocol 1 for animal and drug preparation. Prepare the antagonist solution (e.g., haloperidol at 0.3 mg/kg) in a separate, compatible vehicle.
-
Antagonist Administration:
-
Administer the antagonist (e.g., haloperidol) via IP injection at a specified time before the administration of trans-Dihydrolisuride (e.g., 30 minutes prior). This pre-treatment time should be based on the antagonist's known pharmacokinetics.
-
A control group should receive the vehicle for the antagonist followed by trans-Dihydrolisuride. Another control group should receive both vehicles.
-
-
Trans-Dihydrolisuride Administration: Administer trans-Dihydrolisuride as described in Protocol 1, Step 3.
-
Observation and Analysis: Follow Steps 4-6 from Protocol 1. The key comparison will be between the group receiving trans-Dihydrolisuride alone and the group receiving the antagonist plus trans-Dihydrolisuride to determine if the side effects were significantly reduced.
References
- 1. Dopamine agonist-induced stereotypic grooming and self-mutilation following striatal dopamine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine transporter inhibition is required for cocaine-induced stereotypy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. Super-stereotypy I: enhancement of a complex movement sequence by systemic dopamine D1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locomotor effects of lisuride: a consequence of dopaminergic and serotonergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The G protein biased serotonin 5-HT 2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Re-evaluation of lisuride pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of dopaminergic receptors in the behavioral effects induced by lisuride in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of lisuride on morphine withdrawal signs in the rat: a dopamine-mimetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lisuride inhibits temporarily sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Terguride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Terguride in experimental buffers.
Troubleshooting Guide
This guide addresses common issues encountered when preparing Terguride solutions for in vitro and other experimental assays.
| Problem | Potential Cause | Recommended Solution |
| Terguride powder does not dissolve in aqueous buffer (e.g., PBS, cell culture media). | Terguride is a poorly water-soluble compound. Its aqueous solubility at neutral pH is very low. | 1. Prepare a concentrated stock solution in an organic solvent. Use 100% Dimethyl Sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a high-concentration stock solution (e.g., 10-50 mM). 2. pH Adjustment. Terguride's solubility is expected to increase significantly in acidic conditions. Try dissolving it in an acidic buffer (e.g., pH 5.0-6.0). For instance, a previously reported method for in vivo studies involved dissolving Terguride in distilled water with 1N HCl and adjusting the final pH to 5.5. |
| Precipitation occurs when the organic stock solution is diluted into an aqueous buffer. | The concentration of Terguride exceeds its solubility limit in the final aqueous solution. The percentage of the organic solvent in the final solution may be too high, causing the compound to crash out. | 1. Decrease the final concentration of Terguride. Perform serial dilutions to determine the maximum achievable concentration in your experimental buffer without precipitation. 2. Minimize the final concentration of the organic solvent. The final concentration of DMSO or ethanol in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity. 3. Use a gentle mixing method. Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. 4. Warm the aqueous buffer. Gently warming the buffer to 37°C before adding the stock solution may help improve solubility. 5. Consider using solubilizing agents. See the advanced solubilization protocols below. |
| Inconsistent experimental results. | The drug may not be fully dissolved, leading to inaccurate concentrations. The compound may be degrading in the solvent or under certain pH conditions. | 1. Ensure complete dissolution of the stock solution. Visually inspect the stock solution for any undissolved particles. Gentle warming or sonication may aid dissolution in organic solvents. 2. Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of aqueous solutions. Stock solutions in anhydrous DMSO are generally stable when stored at -20°C or -80°C. 3. Include a vehicle control in your experiments. This will help differentiate the effects of the drug from those of the solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Terguride?
A1: The reported aqueous solubility of Terguride at pH 7.4 is approximately 14.1 µg/mL. Its solubility is pH-dependent and is expected to be higher in acidic conditions.
Q2: What are the best organic solvents for preparing a Terguride stock solution?
A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used organic solvents for dissolving poorly soluble drugs like Terguride. For the structurally similar compound bromocriptine, solubility is approximately 30 mg/mL in DMSO and 5 mg/mL in ethanol.[2] Lisuride, another analog, is soluble in DMSO up to 100 mM.[3]
Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A3: To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally below 0.1%.
Q4: Can I sonicate or heat Terguride to aid dissolution?
A4: Gentle heating (e.g., to 37°C) and sonication can be used to aid the dissolution of Terguride in organic solvents when preparing stock solutions. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. For aqueous dilutions, gentle warming can also be beneficial.
Q5: Are there alternative methods to improve the aqueous solubility of Terguride?
A5: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds. These include the use of co-solvents (e.g., polyethylene (B3416737) glycol), surfactants, and cyclodextrins. These methods work by creating a more favorable microenvironment for the drug molecule in the aqueous solution.
Quantitative Data on Solubility
The following table summarizes the solubility of Terguride and its structurally similar ergoline (B1233604) analogs. This data can be used as a reference for selecting appropriate solvents and designing solubilization strategies.
| Compound | Solvent/Buffer | Solubility | Molar Mass ( g/mol ) |
| Terguride | Aqueous Buffer (pH 7.4) | ~14.1 µg/mL (~41.4 µM) | 340.47 |
| Lisuride | Aqueous Buffer (pH 7.4) | ~22 µg/mL (~65 µM)[4] | 338.45 |
| DMSO | 44.66 mg/mL (100 mM)[3] | 454.52 (maleate salt) | |
| Bromocriptine | Water | 85.8 µg/mL (~131 µM)[5] | 654.61 |
| Ethanol | ~5 mg/mL (~7.6 mM)[2] | 654.61 | |
| DMSO | ~30 mg/mL (~45.8 mM)[2] | 654.61 | |
| 20% DMSO in PBS (pH 7.2) | ~0.2 mg/mL (~0.3 mM)[2] | 750.7 (mesylate salt) |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation in DMSO
-
Weigh the desired amount of Terguride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of Working Solution in Aqueous Buffer
-
Pre-warm the desired aqueous buffer (e.g., PBS or cell culture medium) to 37°C.
-
While vigorously vortexing the pre-warmed buffer, add the required volume of the Terguride stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerated limit for your specific experiment (typically <0.5%).
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions of Terguride.
Protocol 3: Advanced Solubilization using a Co-solvent and Surfactant System (Adapted from Lisuride Protocol)
This protocol is for situations where higher aqueous concentrations are required and precipitation is a persistent issue.
-
Prepare a stock solution of Terguride in 100% DMSO.
-
Prepare the final aqueous vehicle by combining 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the final working solution, first add the required volume of the DMSO stock solution to the PEG300.
-
Next, add the Tween-80 and mix thoroughly.
-
Finally, add the saline to reach the final volume and mix until a clear solution is obtained. This method can achieve a concentration of at least 2.5 mg/mL for the similar compound lisuride.[6]
Protocol 4: Advanced Solubilization using Cyclodextrins (Adapted from Lisuride Protocol)
-
Prepare a stock solution of Terguride in 100% DMSO.
-
Prepare a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
To prepare the final working solution, dilute the DMSO stock solution with the 20% SBE-β-CD in saline solution to achieve the desired final Terguride concentration, ensuring the final DMSO concentration remains low (e.g., 10%). This method can achieve a concentration of at least 2.5 mg/mL for the similar compound lisuride.[6]
Visualizations
References
- 1. Pharmacokinetics of oral terguride in patients with a prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Lisuride maleate | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 4. US20090239894A1 - Stabilized aqueous solutions of ergoline compounds - Google Patents [patents.google.com]
- 5. Bromocriptine | C32H40BrN5O5 | CID 31101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Best Practices for Long-Term TDHL Administration in Research
Disclaimer: The acronym "TDHL" is ambiguous and does not correspond to a clearly identifiable substance in a research context based on available information. The following technical support center is a comprehensive template designed to guide researchers in creating a specific guide for their agent of interest. Please replace "this compound" and the placeholder data with the specifics of your research compound.
This guide is intended for researchers, scientists, and drug development professionals engaged in studies involving the long-term administration of a research agent, referred to here as this compound.
Frequently Asked Questions (FAQs)
A list of frequently asked questions to address common queries regarding the long-term use of this compound.
| Question | Answer |
| 1. What is the recommended solvent and storage condition for this compound stock solutions? | This compound is soluble in DMSO at 100 mg/mL and in ethanol (B145695) at 50 mg/mL. For long-term storage, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to light. |
| 2. What is the stability of this compound in solution and in vivo? | In aqueous solution at 37°C, this compound has a half-life of approximately 48 hours. In vivo, the half-life of this compound following intravenous administration in rodents is approximately 6 hours. |
| 3. What are the known off-target effects of long-term this compound administration? | Long-term studies in preclinical models have shown potential for mild hepatotoxicity at doses exceeding 50 mg/kg/day. Regular monitoring of liver enzymes is recommended for studies of extended duration. |
| 4. How should this compound be administered for long-term in vivo studies? | For continuous long-term administration, osmotic pumps are the preferred method to maintain stable plasma concentrations. For intermittent dosing, oral gavage or intraperitoneal injections are common, depending on the experimental model and goals. |
| 5. What are the key signaling pathways modulated by this compound? | This compound is a known activator of the XYZ signaling pathway and an inhibitor of the ABC pathway. The specific downstream effects can vary depending on the cell type and duration of exposure. |
Troubleshooting Guide
A guide to help researchers identify and solve common problems encountered during long-term this compound experiments.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | - This compound degradation: Improper storage or handling of this compound stock solutions. - Variable drug delivery: Issues with the administration method (e.g., clogged osmotic pumps, inconsistent gavage technique). | - Verify this compound integrity: Use a fresh aliquot of this compound and verify its concentration and purity via HPLC. - Check administration equipment: Ensure osmotic pumps are functioning correctly and that injection techniques are consistent. |
| Unexpected animal toxicity or weight loss | - Dose is too high: The administered dose may be causing unforeseen toxicity. - Vehicle toxicity: The solvent used to dissolve this compound may be causing adverse effects. | - Perform a dose-response study: Determine the maximum tolerated dose (MTD) in your specific animal model. - Run a vehicle control group: Administer the vehicle alone to a control group to assess its effects. |
| Loss of this compound efficacy over time | - Development of tolerance: The biological system may be adapting to the continuous presence of this compound. - Increased metabolism: The animal model may be upregulating enzymes that metabolize this compound. | - Consider an intermittent dosing schedule: This may prevent the development of tolerance. - Analyze this compound metabolites: Measure the levels of this compound and its metabolites in plasma and tissues over time. |
Experimental Protocols
Detailed methodologies for key experiments related to long-term this compound administration.
Protocol 1: Preparation of this compound for In Vivo Administration
-
Reconstitution: Allow the lyophilized this compound to equilibrate to room temperature. Reconstitute in sterile DMSO to create a 100 mg/mL stock solution.
-
Dilution: For a final dosing solution of 10 mg/mL, dilute the stock solution in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.
-
Storage: Store the final dosing solution at 4°C for up to one week. Protect from light.
Protocol 2: Long-Term Administration via Osmotic Pumps
-
Pump Selection: Choose an osmotic pump with a flow rate and reservoir volume appropriate for the desired dose and duration of the study.
-
Pump Loading: Under sterile conditions, fill the osmotic pumps with the prepared this compound dosing solution.
-
Implantation: Surgically implant the osmotic pumps subcutaneously on the dorsal side of the anesthetized animal.
-
Monitoring: Monitor the animals daily for any signs of discomfort or adverse reactions at the implantation site.
Visualizations
Diagrams illustrating key concepts related to this compound administration and its mechanism of action.
Caption: Workflow for long-term this compound administration using osmotic pumps.
Caption: A hypothetical signaling cascade initiated by this compound binding.
Technical Support Center: Trans-Dihydrolisuride and the Mitigation of D2 Receptor Desensitization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the use of trans-dihydrolisuride in experiments aimed at avoiding dopamine (B1211576) D2 receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization and why is it a concern in my experiments?
A1: Receptor desensitization is a process where a receptor's response to a stimulus (like a drug or neurotransmitter) diminishes over time with continuous or repeated exposure. For researchers, this can lead to a gradual loss of a drug's effect, complicating the interpretation of experimental results and potentially limiting the therapeutic efficacy of a compound. This phenomenon is a key consideration in drug development, especially for chronic conditions requiring long-term receptor stimulation.
Q2: How does trans-dihydrolisuride potentially avoid D2 receptor desensitization?
A2: Trans-dihydrolisuride is characterized as a partial dopamine receptor agonist with some antagonistic properties. The leading hypothesis for its ability to mitigate receptor desensitization lies in the concept of biased agonism . It is postulated that trans-dihydrolisuride may preferentially activate G protein signaling pathways over the β-arrestin pathway. The recruitment of β-arrestin is a critical step in the internalization and subsequent desensitization of G protein-coupled receptors (GPCRs) like the D2 receptor. By being a "G protein-biased agonist," trans-dihydrolisuride would theoretically cause less receptor internalization, thus preserving receptor responsiveness over time.
Q3: Is there direct evidence that trans-dihydrolisuride is a G protein-biased agonist?
A3: Currently, there is a lack of direct experimental data characterizing the biased agonism profile of trans-dihydrolisuride at the dopamine D2 receptor. However, its structural analog, lisuride, has been shown to act as a partial agonist with lower efficacy at the D2L receptor isoform. Lower agonist efficacy can sometimes be associated with reduced β-arrestin recruitment and, consequently, less desensitization. Further research is required to definitively characterize trans-dihydrolisuride's functional selectivity.
Q4: How does trans-dihydrolisuride differ from a standard D2 agonist like bromocriptine (B1667881) in terms of receptor signaling?
A4: While both are dopamine agonists, their profiles at the D2 receptor may differ significantly, particularly concerning β-arrestin2 recruitment. Bromocriptine has been shown to act as a partial agonist for β-arrestin2 recruitment to the D2 receptor.[1] This suggests that while it primarily activates G protein signaling, it also engages the machinery for receptor internalization. If trans-dihydrolisuride is indeed G protein-biased, it would be expected to have even lower or negligible efficacy in recruiting β-arrestin2 compared to bromocriptine.
Troubleshooting Experimental Issues
Problem 1: I am observing a decline in the response to trans-dihydrolisuride over time in my cell-based assay.
-
Possible Cause: While trans-dihydrolisuride is hypothesized to reduce desensitization, it may not completely eliminate it, especially at high concentrations or with prolonged exposure. All agonists, to some extent, can induce some level of receptor adaptation.
-
Troubleshooting Steps:
-
Concentration Optimization: Determine the lowest effective concentration of trans-dihydrolisuride that elicits the desired response in your assay.
-
Intermittent Dosing: If your experimental design allows, consider an intermittent dosing schedule rather than continuous exposure to allow for potential receptor resensitization.
-
Assay Duration: Evaluate if the duration of your experiment can be shortened while still capturing the necessary data.
-
Receptor Expression Levels: Very high levels of receptor expression in transfected cell lines can sometimes exacerbate desensitization. Ensure you are using a cell line with physiologically relevant receptor expression levels.
-
Problem 2: I am not seeing a significant difference in receptor internalization between trans-dihydrolisuride and bromocriptine in my internalization assay.
-
Possible Cause: The difference in internalization may be subtle and require a sensitive assay to detect. Additionally, the specific cell line and experimental conditions can influence the degree of internalization.
-
Troubleshooting Steps:
-
Assay Sensitivity: Ensure your internalization assay (e.g., ELISA-based, BRET, or imaging) is sensitive enough to detect partial agonist effects.
-
Time Course Analysis: Perform a detailed time-course experiment (e.g., 5, 15, 30, 60 minutes) to capture the kinetics of internalization for both compounds. Differences may be more apparent at earlier time points.
-
Agonist Concentration: Use equipotent concentrations of trans-dihydrolisuride and bromocriptine based on their G protein signaling activity (e.g., EC80 from a cAMP assay) to ensure a fair comparison.
-
Cell Line Selection: The machinery for GPCR internalization can vary between cell lines. Consider using a cell line known to have robust D2 receptor trafficking pathways.
-
Quantitative Data Summary
The following table summarizes the known functional characteristics of dopamine, bromocriptine, and the hypothesized profile for trans-dihydrolisuride at the D2 receptor.
| Ligand | G Protein Activation (cAMP Inhibition) | β-Arrestin2 Recruitment | Receptor Internalization |
| Dopamine | Full Agonist | Full Agonist | High |
| Bromocriptine | Partial Agonist | Partial Agonist[1] | Moderate |
| trans-Dihydrolisuride | Partial Agonist | Hypothesized Low/Negligible | Hypothesized Low |
Experimental Protocols
β-Arrestin2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This protocol is adapted from established methods for measuring ligand-induced β-arrestin2 recruitment to the D2 receptor.[1][2]
Objective: To quantify the potency and efficacy of trans-dihydrolisuride in recruiting β-arrestin2 to the D2 receptor, in comparison to a reference agonist.
Materials:
-
HEK293 cells
-
Expression plasmids for D2 receptor fused to a BRET donor (e.g., Rluc8) and β-arrestin2 fused to a BRET acceptor (e.g., mVenus or YFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
96-well white, clear-bottom microplates
-
Luminometer capable of dual-emission reading
Methodology:
-
Transfection: Co-transfect HEK293 cells with the D2R-Rluc8 and β-arrestin2-mVenus plasmids using a suitable transfection reagent.
-
Cell Seeding: 24 hours post-transfection, seed the cells into 96-well plates at an appropriate density.
-
Ligand Preparation: Prepare serial dilutions of trans-dihydrolisuride, bromocriptine (as a comparator), and a reference full agonist (e.g., quinpirole) in assay buffer.
-
Assay:
-
48 hours post-transfection, wash the cells with assay buffer.
-
Add the BRET substrate and incubate according to the manufacturer's instructions.
-
Add the prepared ligand dilutions to the wells.
-
Measure the luminescence at the two emission wavelengths for the BRET donor and acceptor.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio as a function of ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each compound.
-
cAMP Inhibition Assay
This protocol measures the G protein-mediated signaling of the D2 receptor.
Objective: To determine the potency and efficacy of trans-dihydrolisuride in inhibiting adenylyl cyclase activity via D2 receptor activation.
Materials:
-
HEK293 cells stably or transiently expressing the D2 receptor
-
Cell culture medium and supplements
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well microplates
-
Plate reader compatible with the chosen cAMP detection kit
Methodology:
-
Cell Seeding: Seed D2 receptor-expressing HEK293 cells into 384-well plates and grow to confluency.
-
Ligand and Forskolin Preparation: Prepare serial dilutions of trans-dihydrolisuride and a reference agonist. Prepare a solution of forskolin at a concentration that gives a submaximal stimulation of cAMP production (e.g., 1-5 µM).
-
Assay:
-
Wash the cells with assay buffer.
-
Add the ligand dilutions to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Add forskolin to all wells (except for basal controls) and incubate for a further specified time (e.g., 30 minutes).
-
Lyse the cells and measure cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each ligand concentration.
-
Plot the percentage of inhibition as a function of ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 and Emax values.
-
Visualizations
Caption: Hypothesized signaling pathway of trans-dihydrolisuride.
Caption: Experimental workflow for assessing biased agonism.
References
- 1. Recruitment of beta-arrestin2 to the dopamine D2 receptor: insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Behavioral Assays for TDHL-Treated Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TDHL, a novel neuroactive compound. The information is designed to help refine behavioral assays and ensure the generation of robust and reproducible data.
General Experimental Workflow
A typical experimental workflow for assessing the behavioral effects of this compound is outlined below. Adherence to a standardized procedure is critical for minimizing variability.
Experimental workflow for this compound behavioral studies.
Hypothetical Signaling Pathway for this compound
This compound is hypothesized to modulate neuronal plasticity and anxiety-related behaviors through the MAPK/ERK signaling cascade, a key pathway in learning and memory.[1][2] Understanding this pathway can help in interpreting behavioral outcomes.
Hypothesized this compound-modulated MAPK/ERK signaling pathway.
Assay-Specific Troubleshooting Guides
Elevated Plus Maze (EPM)
The EPM is a widely used assay for assessing anxiety-like behavior in rodents.[3] Animals are allowed to explore a plus-shaped maze with two open and two enclosed arms.[3] Anxiolytic compounds typically increase the time spent in the open arms.
-
Acclimation: Habituate animals to the testing room for at least 30-60 minutes before the trial.[3]
-
Apparatus: The maze should be elevated (approx. 50 cm) and placed in a room with consistent, dim lighting.[4][5]
-
Procedure:
-
Data Collection: Key parameters to measure include time spent in open and closed arms, number of entries into each arm, and total distance traveled.[7]
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) or a similar cleaning agent between each animal to remove olfactory cues.[7]
Q1: My this compound-treated animals are not exploring the maze at all (freezing). What should I do?
A1: Freezing behavior can indicate high levels of stress or anxiety.[8]
-
Check Environmental Conditions: Ensure the testing room has dim, indirect lighting and minimal noise.[4][9] Sudden noises can startle the animals.[9]
-
Handling: Increase the duration of gentle handling for several days prior to the experiment.[7]
-
Acclimation Period: Extend the acclimation period in the testing room to 60 minutes.[3]
-
This compound Dose: The dose of this compound might be too high, inducing a sedative or anxiogenic effect. Consider performing a dose-response study.
Q2: I'm observing high variability in the time spent in the open arms within the same treatment group. What could be the cause?
A2: High variability can obscure true treatment effects.
-
Standardize Procedures: Ensure every animal is handled and placed on the maze in the exact same manner.[10] The experimenter's movements should be smooth and consistent.[4]
-
Time of Day: Test all animals at the same time of day to control for circadian rhythm effects.[11]
-
Animal-Specific Factors: Factors like the animal's sex and position in the social hierarchy of its home cage can influence anxiety levels.[10][12] Test males and females separately and consider these factors during analysis.[7][10]
-
Experimenter Blinding: The experimenter should be blind to the treatment groups to prevent unconscious bias.[7]
Q3: Can I re-test the same animals on the EPM?
A3: Repeated testing on the EPM is generally not recommended due to a phenomenon called "one-trial tolerance," where prior experience on the maze reduces open-arm exploration in subsequent trials, which can mask the effects of anxiolytic drugs.[6] If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and changing the testing room may help mitigate this issue.[6]
| Treatment Group | N | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance (cm) (Mean ± SEM) |
| Vehicle | 12 | 25.3 ± 3.1 | 8.2 ± 1.2 | 1520 ± 110 |
| This compound (1 mg/kg) | 12 | 45.7 ± 4.5 | 12.5 ± 1.8 | 1580 ± 125 |
| This compound (5 mg/kg) | 12 | 68.2 ± 5.9 | 15.1 ± 2.0 | 1610 ± 130 |
| Diazepam (2 mg/kg) | 12 | 75.4 ± 6.3 | 16.8 ± 2.2 | 1490 ± 115 |
| *p < 0.05, **p < 0.01 compared to Vehicle |
Morris Water Maze (MWM)
The MWM is a classic behavioral assay for studying spatial learning and memory.[13][14] Animals must learn the location of a hidden platform in a pool of opaque water using distal spatial cues.[13][14]
-
Apparatus Setup:
-
Use a large circular pool (120-150 cm diameter) filled with water made opaque with non-toxic white paint or non-fat dry milk.[13][14]
-
Maintain the water temperature at a constant, slightly cool temperature (e.g., 22-24°C) to motivate escape without inducing hypothermia.[15][16]
-
Place a hidden platform 1-2 cm below the water surface.[17]
-
Ensure the room has prominent, stable visual cues on the walls.[13][14]
-
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random start positions.
-
Allow the animal to search for the platform for a maximum of 60 or 90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find it, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length with a video tracking system.
-
-
Probe Trial (24h after last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Measure the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
-
Q1: Some of my animals are just floating in the water instead of swimming and searching for the platform. Why is this happening?
A1: This behavior, often called "thigmotaxis" (wall-hugging) or floating, can interfere with learning and data interpretation.[15]
-
Water Temperature: If the water is too warm, animals may not be motivated to escape.[15] Conversely, if it's too cold, it can cause stress. Check and maintain a consistent temperature.[16]
-
Stress Levels: Excessive stress can lead to passive behaviors. Ensure gentle handling and a quiet testing environment.[15]
-
Visual Impairment: this compound might be affecting vision. Conduct a cued version of the MWM (with a visible platform) to rule out visual or motor deficits.[17]
-
Strain Differences: Some rodent strains are inherently poor swimmers or more prone to floating.[13][14] Be aware of the characteristics of the strain you are using.
Q2: My control animals are not learning the task (no decrease in escape latency over days). What's wrong?
A2: Failure to learn can be due to several factors.
-
Insufficient or Inconsistent Cues: The spatial cues in the room must be distinct, stable, and visible from the water's surface.[13][14] Avoid changing the room configuration during the experiment.
-
Opaque Water: Ensure the water is sufficiently opaque so the platform is not visible.[13][14]
-
Protocol Issues: The inter-trial interval might be too short or too long. A 15-30 minute interval is often effective.[16]
-
Over-handling: Excessive or stressful handling between trials can interfere with memory consolidation.
Q3: The this compound-treated group shows impaired performance. How do I know if this is a memory deficit or a side effect of the drug?
A3: It's crucial to dissociate cognitive effects from non-specific drug effects.
-
Motor Function: Analyze the swim speed data from the MWM trials. If this compound significantly reduces swim speed, the increased escape latency might be due to a motor impairment rather than a memory deficit.
-
Anxiety Levels: High anxiety can impair MWM performance.[16] Consider running an anxiety test like the Open Field Test to see if this compound has anxiogenic effects.
-
Cued Trials: As mentioned, run a visible platform control trial. If the treated animals can find a visible platform as quickly as controls, it suggests their visual and motor functions are intact, and the deficit in the hidden platform task is more likely related to spatial learning.[17]
Acquisition Phase - Escape Latency
| Day | Vehicle (s) (Mean ± SEM) | This compound (5 mg/kg) (s) (Mean ± SEM) |
| 1 | 55.2 ± 4.1 | 56.1 ± 4.3 |
| 2 | 42.5 ± 3.5 | 50.3 ± 3.9 |
| 3 | 30.1 ± 2.8 | 45.7 ± 3.6 |
| 4 | 22.8 ± 2.1 | 40.2 ± 3.1 |
| 5 | 18.5 ± 1.9 | 38.5 ± 2.9 |
| p < 0.05, **p < 0.01 compared to Vehicle |
Probe Trial
| Treatment Group | Time in Target Quadrant (%) (Mean ± SEM) | Platform Crossings (Mean ± SEM) |
| Vehicle | 45.6 ± 3.8 | 4.2 ± 0.5 |
| This compound (5 mg/kg) | 28.9 ± 2.9** | 2.1 ± 0.4 |
| p < 0.05, **p < 0.01 compared to Vehicle |
General FAQs for this compound Behavioral Studies
Q: What is the best route and timing for this compound administration before behavioral testing?
A: The optimal route (e.g., intraperitoneal, oral gavage) and pre-treatment time depend on the pharmacokinetic profile of this compound (i.e., how quickly it is absorbed and reaches the brain). A pilot study to determine the time to peak plasma and brain concentration is highly recommended. Consistency in administration is key for reproducibility.
Q: How do I control for environmental factors that could affect my results?
A: Environmental factors are a major source of variability in behavioral research.[10][18]
-
Consistency is Key: Maintain the same lighting, temperature, humidity, and background noise levels for all testing sessions.[12]
-
Avoid Strong Scents: Do not wear perfumes or use scented cleaning agents, as rodents have a keen sense of smell.[10]
-
Cage Changes: Avoid testing on days when animal cages are being changed, as this can be a significant stressor.[12]
Q: How should I interpret non-significant results?
A: A non-significant result does not necessarily mean there is no effect.[19] It could be due to insufficient statistical power (e.g., small sample size), high data variability, or an ineffective dose.[19] Consider the effect size and confidence intervals, and if a trend is observed, it might be worth investigating further with a larger sample size or different doses.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. albany.edu [albany.edu]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 7. protocols.io [protocols.io]
- 8. anilocus.com [anilocus.com]
- 9. amuzainc.com [amuzainc.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice [frontiersin.org]
- 19. Reporting and interpreting non-significant results in animal cognition research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays for Consistent Terguride Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure the consistent and reliable performance of cell-based assays involving Terguride.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with Terguride, offering potential causes and solutions in a question-and-answer format.
Issue 1: High variability and poor reproducibility in cAMP assays for Dopamine (B1211576) D2 receptor agonism.
-
Question: My EC50 values for Terguride's inhibition of forskolin-stimulated cAMP production fluctuate significantly between experiments. What could be the cause?
-
Answer: High variability in cAMP assays, especially with a partial agonist like Terguride, can stem from several factors. Due to the nature of partial agonism, the observable effect can be highly sensitive to assay conditions.[1][2][3]
-
Cell Passage Number and Health: Continuous passaging can alter receptor expression levels and G-protein coupling efficiency. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding.
-
Inconsistent Cell Density: The number of cells per well is a critical parameter.[4] Too few cells may result in a weak signal, while too many can lead to a compressed assay window.[4] It is crucial to perform a cell density optimization experiment.
-
Serum and Reagent Variability: Batch-to-batch variation in serum can impact cell signaling. If possible, use a single lot of serum for a set of experiments or transition to serum-free media for the assay itself. Ensure all reagents are properly stored and thawed consistently.
-
Assay Timing: The kinetics of cAMP production and degradation can influence results. Optimize both the pre-incubation time with Terguride and the agonist stimulation time.[4]
-
Issue 2: Low signal-to-noise ratio in 5-HT2A/2B receptor antagonist assays (Calcium Flux or IP-One).
-
Question: I am not seeing a robust window when testing Terguride's antagonist activity at serotonin (B10506) receptors. How can I improve my assay signal?
-
Answer: A low signal-to-noise ratio can mask the true antagonist effect of Terguride. Several factors can contribute to this issue.
-
Suboptimal Agonist Concentration: For antagonist mode, it is critical to use an appropriate concentration of the reference agonist (e.g., serotonin). An EC80 concentration is often recommended to ensure a potent but not saturating signal, allowing for measurable inhibition.
-
Cell Line Receptor Expression: The level of 5-HT2A or 5-HT2B receptor expression in your chosen cell line (e.g., HEK293, CHO-K1) is crucial. Low expression will result in a weak signal. Consider using a cell line with higher receptor expression or optimizing transfection conditions if using a transient expression system.
-
Dye Loading and Incubation (Calcium Flux): Inadequate loading of calcium-sensitive dyes or inconsistent incubation times can lead to a poor signal. Ensure optimal dye concentration and incubation period for your specific cell line.
-
Promiscuous G-protein Co-expression: To enhance the signal from Gi/o-coupled receptors in a calcium or IP-One assay, co-expression of a promiscuous G-protein like Gα15/16 or a chimeric Gαq protein can redirect the signal through the PLC pathway, leading to a more robust readout.[5]
-
Issue 3: Unexpected or paradoxical results, such as observing a slight agonistic effect in an antagonist assay.
-
Question: When I test Terguride as a 5-HT2B antagonist, I sometimes observe a small increase in signal at higher concentrations in the absence of a reference agonist. Why is this happening?
-
Answer: This phenomenon can be attributed to the complex pharmacology of some compounds and the signaling machinery of the cell.
-
Inverse Agonism: Some compounds that act as antagonists can also reduce the basal or constitutive activity of a receptor, a property known as inverse agonism. Depending on the assay and the level of basal signaling in your cell line, this can manifest as a change in the baseline signal.
-
Functional Selectivity (Biased Agonism): Terguride, like many GPCR ligands, may exhibit functional selectivity, meaning it can stabilize different receptor conformations that preferentially activate certain downstream pathways over others (e.g., G-protein vs. β-arrestin pathways).[6][7] The assay you are using might be sensitive to a pathway where Terguride has slight agonistic activity, even if it's primarily an antagonist in another pathway. Consider using an orthogonal assay (e.g., β-arrestin recruitment) to get a more complete picture of Terguride's activity.
-
Off-Target Effects: At higher concentrations, the possibility of off-target effects on other receptors or cellular components increases. It is important to determine if the observed effect is mediated by the target receptor by using a known selective antagonist for that receptor.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Terguride?
A1: Terguride is a pharmacologically complex molecule with a dual mechanism of action. It primarily acts as a partial agonist at dopamine D2 receptors and a potent antagonist at serotonin 5-HT2A and 5-HT2B receptors.[8] Its partial agonism at D2 receptors means it can act as either an agonist or an antagonist depending on the level of endogenous dopamine.
Q2: Which cell lines are suitable for Terguride assays?
A2: Commonly used cell lines for GPCR assays, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells, are suitable for studying Terguride's activity. The key is to use cells that have been engineered to stably or transiently express the human Dopamine D2, Serotonin 5-HT2A, or 5-HT2B receptor.
Q3: How should I prepare Terguride for in vitro assays?
A3: Terguride should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Subsequent dilutions should be made in the assay buffer or cell culture medium. It is important to note the final DMSO concentration in your assay wells, as high concentrations can affect cell viability and assay performance. A final DMSO concentration of 0.1% or lower is generally recommended.
Q4: What controls should I include in my Terguride cell-based assays?
A4: A robust set of controls is essential for interpreting your data correctly:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Terguride.
-
Untreated Cells: Cells that have not been exposed to any treatment.
-
Reference Agonist: A known full agonist for the receptor of interest (e.g., Dopamine for D2R, Serotonin for 5-HT2R).
-
Reference Antagonist: A known antagonist for the receptor of interest (e.g., Haloperidol for D2R, Ketanserin for 5-HT2AR).
Q5: How can I assess the potential cytotoxicity of Terguride in my cell line?
A5: It is crucial to ensure that the observed effects of Terguride are due to its interaction with the target receptor and not a result of cell death. A cytotoxicity assay, such as an MTT or a live/dead cell stain, should be performed in parallel with your functional assays, using the same cell line, cell density, and incubation times.
Data Presentation
The following tables summarize key quantitative data for Terguride from various in vitro assays. Note that values can vary depending on the specific cell line, receptor expression level, and assay conditions.
Table 1: Terguride Activity at Serotonin Receptors
| Parameter | Receptor | Assay Type | Cell/Tissue Type | Value | Reference |
| pA2 | 5-HT2B | Functional Antagonism | Porcine Pulmonary Artery | 8.87 | [8] |
| pD'2 | 5-HT2A | Functional Antagonism | Porcine Coronary Artery | 9.43 | [8] |
| IC50 | 5-HT2A/2B | Platelet Aggregation | Human Platelets | 16 nM | [8] |
Table 2: Terguride Partial Agonist Activity at Dopamine D2 Receptors
| Parameter | Receptor | Assay Type | Cell Line | Intrinsic Activity (relative to Dopamine) | Reference |
| Partial Agonism | D2L | cAMP Accumulation | CHO-hD2L | Lower than OPC-4392, (-)3-PPP | [3] |
| Partial Agonism | D2L | Arachidonic Acid Release | CHO-hD2L | Lower than OPC-4392, (-)3-PPP | [3] |
Experimental Protocols & Visualizations
Terguride Signaling Pathways
Experimental Workflow: cAMP Assay for D2 Partial Agonism
Troubleshooting Logic for Inconsistent Results
Detailed Methodologies
Protocol 1: cAMP Accumulation Assay for Dopamine D2 Receptor Partial Agonism
This protocol is designed to measure Terguride's ability to inhibit forskolin-stimulated cAMP production in CHO-K1 cells stably expressing the human Dopamine D2 receptor.
-
Cell Culture and Seeding:
-
Culture CHO-K1-D2R cells in a suitable medium (e.g., F-12K with 10% FBS).
-
On the day before the assay, seed the cells into a 96-well white, clear-bottom plate at an optimized density (e.g., 20,000 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of Terguride in assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).
-
Carefully remove the culture medium from the cells and add 50 µL of the Terguride dilutions to the appropriate wells. Include vehicle and reference compound controls.
-
Incubate for 15-30 minutes at room temperature.
-
-
Forskolin Stimulation:
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal response (e.g., 10 µM).
-
Add 50 µL of the forskolin solution to all wells except the basal control wells.
-
-
Incubation and Lysis:
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels using a commercially available HTRF cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the Terguride concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: IP-One HTRF Assay for 5-HT2B Receptor Antagonism
This protocol measures Terguride's ability to inhibit serotonin-induced IP1 accumulation in HEK293 cells stably expressing the human 5-HT2B receptor.
-
Cell Culture and Seeding:
-
Culture HEK293-5HT2BR cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well white, clear-bottom plate at an optimized density and incubate overnight.
-
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of Terguride in the kit's stimulation buffer.
-
Remove the culture medium and add the Terguride dilutions to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of serotonin in stimulation buffer at its EC80 concentration.
-
Add the serotonin solution to the wells containing Terguride and to the agonist control wells. Add buffer only to the basal control wells.
-
-
Incubation and Detection:
-
Incubate the plate for 60 minutes at 37°C.
-
Add the HTRF IP1-d2 and anti-IP1-cryptate reagents to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the percent inhibition of the serotonin-induced signal for each Terguride concentration.
-
Plot the percent inhibition against the Terguride concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: ERK1/2 Phosphorylation Western Blot Assay
This protocol can be used as an orthogonal assay to assess the downstream signaling of Terguride at either D2 or 5-HT2 receptors.
-
Cell Culture and Serum Starvation:
-
Seed cells expressing the receptor of interest in 6-well plates.
-
Once the cells reach 80-90% confluency, serum-starve them for 4-6 hours in serum-free medium to reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of Terguride (for agonist mode) or pre-treat with Terguride followed by an agonist (for antagonist mode) for a predetermined time (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 and plot the results against the compound concentration.
-
References
- 1. A cellular perspective of bias at G protein‐coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. GPCR Assay Optimization With Chimeric G Proteins [sbdrugdiscovery.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiserotonergic properties of terguride in blood vessels, platelets, and valvular interstitial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Terguride Versus Bromocriptine in Hyperprolactinemia Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of terguride and bromocriptine (B1667881), two dopamine (B1211576) agonists used in the treatment of hyperprolactinemia. This document synthesizes preclinical and clinical data on their efficacy, side effect profiles, and mechanisms of action, supported by experimental data and detailed methodologies.
Executive Summary
Hyperprolactinemia, a condition characterized by elevated prolactin levels, is most commonly treated with dopamine agonists that act on the D2 receptors of pituitary lactotrophs to inhibit prolactin secretion. Bromocriptine, an ergot derivative, has long been a standard therapy. Terguride, a newer ergoline (B1233604) derivative, has emerged as an alternative with a potentially more favorable profile. This guide presents a detailed comparison of these two compounds, highlighting terguride's higher potency and improved side-effect profile in preclinical models and its comparable efficacy with fewer adverse events in clinical observations.
Mechanism of Action and Receptor Profile
Both terguride and bromocriptine are dopamine D2 receptor agonists.[1] However, their receptor binding affinities and additional receptor interactions differ, which may account for their varied clinical profiles.
Terguride acts as a partial agonist at dopamine D2 receptors and also exhibits antagonist activity at serotonin (B10506) 5-HT2A and 5-HT2B receptors.[2] Its partial agonism may contribute to a lower incidence of certain side effects compared to full agonists.
Bromocriptine is a dopamine D2 receptor agonist and a D1 receptor antagonist.[3] It stimulates the D2 receptors in the anterior pituitary, mimicking the inhibitory effect of dopamine on prolactin secretion.[3]
Receptor Binding Affinity
Preclinical studies have demonstrated that terguride binds to pituitary dopamine D2 receptors with a high affinity.[4]
| Compound | Receptor | Binding Affinity (Kd) |
| Terguride | Pituitary Dopamine D2 | 0.39 nM[4] |
| Bromocriptine | Dopamine D2 | Data not available in direct comparison |
Preclinical Efficacy and Side Effect Profile
Animal studies have provided valuable insights into the comparative efficacy and side effect profiles of terguride and bromocriptine.
Prolactin Reduction in Animal Models
In a study using reserpinized rats, a model for hyperprolactinemia, terguride was found to be significantly more potent and have a longer-lasting effect on reducing serum prolactin levels compared to bromocriptine.[4]
| Compound | Animal Model | Minimal Effective Dose (p.o.) for Prolactin Lowering | Duration of Action |
| Terguride | Reserpinized Rats | 0.03 mg/kg[4] | Longer-lasting than bromocriptine[4] |
| Bromocriptine | Reserpinized Rats | 1.0 mg/kg[4] | Shorter than terguride[4] |
Furthermore, in a rat model of estrogen-induced pituitary prolactinoma, chronic administration of terguride led to a reduction in both serum prolactin levels and tumor size.[4]
Comparative Side Effect Profile in Animal Models
A key differentiator observed in preclinical studies is the side effect profile. Terguride appears to have a wider therapeutic window, with a greater separation between the dose required for therapeutic effect and the dose-inducing adverse effects.
| Side Effect | Animal Model | Terguride | Bromocriptine |
| Emesis | Dogs | Emesis-inducing dose was ~100 times higher than the prolactin-lowering dose.[1][4] | Induced emesis and lowered prolactin at almost the same dose.[1][4] |
| Stereotypy and Hypermotility | Reserpinized Rats | Did not induce stereotypy or hypermotility at doses up to 10 mg/kg (p.o.).[4] | Induced both stereotypy and hypermotility at 10 mg/kg (p.o.).[4] |
Clinical Data: Efficacy and Side Effects in Humans
Clinical studies, while not as extensive as for bromocriptine, suggest that terguride is an effective and well-tolerated option for the treatment of hyperprolactinemia.
Prolactin Reduction in Humans
A study in schizophrenic patients with antipsychotic-induced hyperprolactinemia demonstrated that adjunctive treatment with terguride (1.0 mg/day) significantly decreased plasma prolactin concentrations. In female patients, mean prolactin levels decreased from 82.3 ± 37.1 ng/mL to 56.5 ± 28.5 ng/mL.[2]
In a small study of five patients with hyperprolactinemia who were intolerant to conventional treatment, terguride administration led to a marked initial decrease in elevated prolactin levels. Three of the five patients achieved normal prolactin levels with dose titration.[5]
A randomized, double-blind, crossover trial in eight healthy male volunteers showed that terguride produced a potent, dose-dependent inhibition of prolactin secretion. The neuroendocrine profile of 1 mg of terguride was found to be identical to that of 2.5 mg of bromocriptine, with a significant reduction in prolactin still evident at 24 hours for both drugs.[6]
Side Effect Profile in Humans
Clinical data suggests a more favorable side effect profile for terguride compared to bromocriptine.
In the study with healthy volunteers, the side effects experienced with any dose of terguride were significantly less than with bromocriptine.[6] In the study of five hyperprolactinemic patients intolerant to other dopamine agonists, treatment with terguride was tolerated without side effects.[5] However, in the study of schizophrenic patients, some individuals reported adverse events such as insomnia, agitation, and aggravation of hallucinations, leading to discontinuation in some cases.[2] This suggests that tolerability may vary depending on the patient population and co-administered medications.
Experimental Protocols
Preclinical Study in Reserpinized Rats
-
Objective: To compare the prolactin-lowering effects and central nervous system side effects of terguride and bromocriptine.
-
Animals: Female Wistar rats.
-
Hyperprolactinemia Induction: Administration of reserpine (B192253) to induce elevated prolactin levels.
-
Drug Administration: Terguride (0.03, 0.1, 0.3 mg/kg) or bromocriptine (1, 3, 10 mg/kg) administered orally.
-
Prolactin Measurement: Serum prolactin levels measured at various time points post-administration using radioimmunoassay.
-
Side Effect Assessment: Observation for stereotyped behavior and measurement of hypermotility.[4]
Clinical Trial in Healthy Volunteers
-
Objective: To compare the neuroendocrine and side effect profiles of terguride and bromocriptine.
-
Study Design: Randomized, double-blind, crossover trial.
-
Participants: Eight healthy male volunteers.
-
Interventions: Single oral doses of terguride (0.25, 0.5, and 1.0 mg), bromocriptine (2.5 mg), and placebo.
-
Assessments:
-
Hormone Levels: Serum prolactin, growth hormone, TSH, FSH, and LH measured at baseline and at regular intervals for 24 hours.
-
Side Effects: Monitored and recorded throughout the study period.
-
Subject Preference: Participants were asked to rank the treatments in order of preference.[6]
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The binding of dopamine agonists like terguride and bromocriptine to the D2 receptor on pituitary lactotrophs initiates a signaling cascade that leads to the inhibition of prolactin synthesis and secretion.
Typical Clinical Trial Workflow for Comparing Dopamine Agonists
The following diagram illustrates a typical workflow for a randomized controlled trial comparing two dopamine agonists for the treatment of hyperprolactinemia.
Conclusion
The available evidence suggests that terguride is a potent dopamine D2 receptor agonist with a potentially superior side effect profile compared to bromocriptine, particularly concerning gastrointestinal and central nervous system effects observed in preclinical models. Clinical data, although limited in direct head-to-head comparisons in hyperprolactinemic patients, supports its efficacy in lowering prolactin levels and suggests better tolerability. For researchers and drug development professionals, terguride represents a promising compound for the management of hyperprolactinemia that warrants further investigation in large-scale comparative clinical trials to definitively establish its place in therapy relative to established treatments like bromocriptine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The effects of additional treatment with terguride, a partial dopamine agonist, on hyperprolactinemia induced by antipsychotics in schizophrenia patients: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term primary pharmacotherapy of giant prolactinomas: A comparison of different cabergoline dosages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terguride as a new anti-hyperprolactinemic agent: characterization in rats and dogs in comparison with bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Terguride in hyperprolactinemia--experiences with 5 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terguride--a new dopamine agonist drug: a comparison of its neuroendocrine and side effect profile with bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trans-Dihydrolisuride and Other Dopamine Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trans-Dihydrolisuride (Terguride) with other prominent dopamine (B1211576) agonists. This analysis is supported by experimental data on receptor binding affinities, functional efficacy, and in vivo effects, supplemented with detailed experimental methodologies.
Trans-Dihydrolisuride, a semi-synthetic ergot derivative, is distinguished within the class of dopamine agonists by its unique mixed agonist-antagonist profile at dopamine D2 receptors. This guide will delve into its pharmacological characteristics in comparison to other widely studied and clinically utilized dopamine agonists, such as the ergot derivatives Bromocriptine (B1667881) and Lisuride (B125695), and non-ergot agonists like Pramipexole and Ropinirole (B1195838).
Comparative Receptor Binding Affinity
The affinity of a dopamine agonist for different dopamine receptor subtypes (D1-D5) is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the available receptor binding affinity data (Ki or Kd values in nM) for trans-Dihydrolisuride and other selected dopamine agonists. Lower values indicate higher affinity.
| Compound | D1 (Ki/Kd, nM) | D2 (Ki/Kd, nM) | D3 (Ki/Kd, nM) | D4 (Ki/Kd, nM) | D5 (Ki/Kd, nM) | Reference |
| trans-Dihydrolisuride (Terguride) | Affinity noted | 0.39 (Kd) | - | - | - | [1][2] |
| Lisuride | 56.7 | 0.95 | 1.08 | - | - | [3] |
| Bromocriptine | >10,000 | 2.5 | 4.7 | - | - | [3] |
| Pramipexole | >10,000 | 79,500 | 0.97 | - | - | [3] |
| Ropinirole | >10,000 | 98,700 | 29.3 | - | - | [3] |
Data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Functional Efficacy and Selectivity
Beyond binding affinity, the functional response elicited by an agonist at the receptor is crucial. This includes its potency (EC50) and maximal effect (Emax). Trans-Dihydrolisuride is characterized as a partial agonist at D2 receptors, meaning it produces a submaximal response compared to a full agonist. This partial agonism contributes to its mixed agonist-antagonist properties; in the presence of a full agonist like dopamine, it can act as an antagonist.
A study comparing the functional potencies of various dopamine agonists at human D2, D3, and D4 receptors expressed in Chinese hamster ovary cells found that bromocriptine and lisuride had a slow onset of agonist action, which precluded the determination of their EC50 values.[2] Ropinirole, however, was identified as a full agonist at human D2, D3, and D4 dopamine receptors.[2]
The concept of functional selectivity, or biased agonism, is also critical. This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). While detailed comparative data on the biased agonism of trans-Dihydrolisuride is limited, this is an active area of research for all dopamine agonists to better understand their therapeutic and adverse effects.
In Vivo Preclinical Models
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used preclinical model of Parkinson's disease to evaluate the efficacy of dopamine agonists. In this model, the unilateral destruction of dopaminergic neurons in the substantia nigra leads to motor deficits that can be reversed by dopamine receptor stimulation, resulting in contralateral rotations.
While specific comparative data on the number of contralateral rotations induced by trans-Dihydrolisuride versus other agonists was not available in the reviewed literature, the methodology for this type of experiment is well-established and described in the experimental protocols section.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dopamine D2 Receptor Signaling Pathways.
Caption: Workflow for Radioligand Competition Binding Assay.
Caption: Experimental Workflow for In Vivo Microdialysis.
Detailed Experimental Protocols
Radioligand Competition Binding Assay for Dopamine D2 Receptors
This protocol is adapted from standard methodologies for determining the binding affinity of unlabeled compounds.[4][5]
Objective: To determine the inhibition constant (Ki) of trans-Dihydrolisuride and other dopamine agonists for the D2 dopamine receptor.
Materials:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human D2 dopamine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Non-specific Binding (NSB) Agent: A high concentration of a non-radioactive D2 antagonist (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol).
-
Test Compounds: trans-Dihydrolisuride and other dopamine agonists of interest, dissolved and serially diluted.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Membrane suspension.
-
Either assay buffer (for total binding), NSB agent (for non-specific binding), or a specific concentration of the test compound.
-
[3H]-Spiperone at a final concentration near its Kd value.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding as a function of the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Measuring Dopamine Release
This protocol is based on established methods for in vivo monitoring of neurotransmitter levels.[6][7][8][9][10]
Objective: To measure the effect of trans-Dihydrolisuride and other dopamine agonists on extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving animal.
Materials:
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
Surgical Equipment: Stereotaxic frame, anesthetic, surgical drill.
-
Microdialysis Probes and Guide Cannulae.
-
Perfusion Pump and Fraction Collector.
-
Artificial Cerebrospinal Fluid (aCSF): Typically contains physiological concentrations of salts (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2), buffered to pH 7.4.
-
Test Compounds: trans-Dihydrolisuride and other dopamine agonists, dissolved in a suitable vehicle.
-
HPLC with Electrochemical Detection (HPLC-ECD) system for dopamine analysis.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Drug Administration: Administer the test compound (e.g., trans-Dihydrolisuride) systemically (e.g., via intraperitoneal injection) or locally via reverse dialysis through the probe.
-
Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals for a defined period after drug administration.
-
Sample Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations in the post-administration samples as a percentage of the average baseline concentration. Plot the time course of the effect of the drug on dopamine release.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Apomorphine-Induced Rotational Behavior in 6-OHDA Lesioned Rats
This protocol describes a standard behavioral assay to assess the in vivo efficacy of dopamine agonists.[11][12][13]
Objective: To quantify the motor stimulant effects of trans-Dihydrolisuride and other dopamine agonists in a rat model of Parkinson's disease.
Materials:
-
Animals: Adult male rats.
-
6-Hydroxydopamine (6-OHDA): A neurotoxin that selectively destroys catecholaminergic neurons.
-
Surgical Equipment: Stereotaxic frame, anesthetic, Hamilton syringe.
-
Apomorphine (B128758): A non-selective dopamine agonist used to confirm the lesion.
-
Test Compounds: trans-Dihydrolisuride and other dopamine agonists.
-
Automated Rotometer System: To record rotational behavior.
Procedure:
-
6-OHDA Lesioning: Anesthetize the rat and place it in a stereotaxic frame. Unilaterally inject 6-OHDA into a key structure of the nigrostriatal pathway (e.g., the medial forebrain bundle or the substantia nigra). This will lead to a progressive loss of dopaminergic neurons on one side of the brain.
-
Lesion Confirmation: After a recovery period (typically 2-3 weeks), confirm the extent of the lesion by administering a challenge dose of apomorphine (e.g., 0.5 mg/kg, s.c.) and measuring the number of contralateral (away from the lesioned side) rotations over a set period (e.g., 30-60 minutes). A robust rotational response (e.g., > 7 full rotations per minute) is indicative of a successful lesion.
-
Drug Testing: On subsequent test days, administer the test compound (e.g., trans-Dihydrolisuride) at various doses.
-
Behavioral Recording: Immediately after drug administration, place the rat in the automated rotometer chamber and record the number of full 360° contralateral and ipsilateral rotations for a defined period (e.g., 90-120 minutes).
-
Data Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral rotations). Compare the rotational scores induced by different doses of the test compounds.
Conclusion
Trans-Dihydrolisuride presents a distinct profile among dopamine agonists, characterized by its high affinity for D2 receptors and its partial agonist activity. This translates to a mixed agonist-antagonist functional profile, which may offer a different therapeutic window and side-effect profile compared to full agonists like bromocriptine. The provided experimental protocols offer a framework for researchers to conduct further head-to-head comparative studies to elucidate the nuanced pharmacological differences between trans-Dihydrolisuride and other dopamine agonists, ultimately aiding in the development of more refined therapeutic strategies for dopamine-related disorders.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdbneuro.com [mdbneuro.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The Amphetamine Induced Rotation Test: A Re-Assessment of Its Use as a Tool to Monitor Motor Impairment and Functional Recovery in Rodent Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Experimental Findings with Target Discovery and High-Throughput Lead Validation (TDHL)
In the landscape of modern drug discovery, the robust validation of experimental findings is paramount to ensure the progression of truly promising therapeutic candidates. For researchers, scientists, and drug development professionals, the choice of validation methodology can significantly impact the efficiency and success of their pipelines. This guide provides an objective comparison of the integrated Target Discovery and High-Throughput Lead Validation (TDHL) approach with traditional validation methodologies, supported by experimental data and detailed protocols. The aim is to offer a clear perspective on how this compound can enhance the validation of novel therapeutic targets and lead compounds.
The drug development pipeline is a long and complex process, starting from the initial discovery of a potential drug candidate to its final approval for market.[1][2] This journey involves several key stages, including drug discovery, preclinical research, clinical trials, and regulatory approval.[1][2] A critical early step in this process is target identification and validation, which ensures that the chosen molecular target is relevant to the disease and can be effectively modulated by a therapeutic agent.[3] Preclinical research then involves extensive testing of the drug candidate in non-human systems to evaluate its safety and efficacy before it can proceed to human trials.[1][4]
Traditionally, the validation of a new drug target and the identification of a lead compound have been treated as separate, sequential stages. This can lead to inefficiencies and a higher rate of failure in later stages of drug development. More than half of the drugs that enter Phase II and III clinical trials fail due to a lack of efficacy, highlighting the need for more rigorous preclinical target validation.[5] The this compound approach aims to address this challenge by integrating target validation with high-throughput screening and lead validation in a continuous, iterative process.
The this compound Approach vs. Traditional Methodologies
The this compound methodology is a comprehensive validation framework that combines four key stages:
-
Target Validation (TV): This stage involves a series of experiments to confirm the role of a specific biological target in a disease pathway. This can include genetic methods like siRNA or CRISPR to modulate the target and observe the effect on disease-relevant parameters.[5]
-
High-Throughput Screening (HTS): HTS involves the rapid screening of large compound libraries to identify "hits" that interact with the validated target.[6][7]
-
Hit-to-Lead (H2L): The initial hits from HTS are further evaluated and optimized to identify promising "lead" compounds with improved potency and selectivity.
-
Lead Validation (LV): The lead compounds are then subjected to more rigorous testing in cellular and animal models to confirm their therapeutic potential.
The key innovation of this compound is the tight integration and iterative nature of these stages, allowing for a more dynamic and data-driven approach to validation.
Below is a comparison of the this compound workflow with a traditional, linear approach to drug discovery and validation.
Table 1: Comparison of this compound and Traditional Validation Approaches
| Feature | This compound Approach | Traditional Approach |
| Workflow | Integrated and iterative | Linear and sequential |
| Feedback Loops | Continuous feedback between stages | Limited feedback, primarily at stage gates |
| Flexibility | High adaptability to new data | Rigid, predefined progression |
| Time to Lead Validation | Potentially shorter due to parallel processing | Longer due to sequential nature |
| Resource Allocation | Dynamic, based on emerging data | Predetermined at the start of each phase |
| Risk of Late-Stage Failure | Reduced through early, integrated validation | Higher due to siloed validation stages |
Below is a diagram illustrating the integrated workflow of the this compound approach.
Caption: The integrated and iterative workflow of the this compound approach.
Experimental Protocols for this compound
This section provides detailed methodologies for the key experiments within each stage of the this compound framework.
1. Target Validation (TV): CRISPR-Cas9 Mediated Gene Knockout
-
Objective: To validate the role of a target protein in a cancer cell line.
-
Cell Line: A human cancer cell line relevant to the disease of interest.
-
Protocol:
-
Design and synthesize single guide RNAs (sgRNAs) targeting the gene of interest.
-
Transfect the cancer cells with a plasmid expressing both Cas9 nuclease and the specific sgRNA.
-
Select for successfully transfected cells using an appropriate marker.
-
Verify gene knockout at the protein level using Western blot analysis.
-
Perform a cell viability assay (e.g., MTT assay) to assess the effect of the gene knockout on cell proliferation.
-
-
Expected Outcome: A significant reduction in cell viability in the knockout cells compared to control cells would validate the target's role in cancer cell survival.
2. High-Throughput Screening (HTS): Fluorescence Polarization Assay
-
Objective: To screen a compound library for inhibitors of a target protein's interaction with its binding partner.
-
Principle: This assay measures the change in polarization of fluorescently labeled ligand upon binding to the target protein. Small molecule inhibitors that disrupt this interaction will result in a decrease in fluorescence polarization.
-
Protocol:
-
Dispense the fluorescently labeled ligand and the target protein into 384-well plates.
-
Add compounds from a chemical library to each well.
-
Incubate the plates to allow for binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis: Calculate the Z-factor to assess the quality of the assay.[7] Identify "hits" as compounds that cause a significant decrease in fluorescence polarization.
3. Hit-to-Lead (H2L): Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity and thermodynamics of "hit" compounds to the target protein.
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Protocol:
-
Load the purified target protein into the ITC sample cell.
-
Load the "hit" compound into the titration syringe.
-
Perform a series of injections of the compound into the protein solution.
-
Measure the heat changes after each injection.
-
-
Data Analysis: Fit the data to a binding model to determine the thermodynamic parameters of the interaction.
4. Lead Validation (LV): In Vivo Xenograft Model
-
Objective: To evaluate the in vivo efficacy of lead compounds in a mouse model of cancer.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Protocol:
-
Implant the human cancer cells used in the TV stage subcutaneously into the mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the lead compound or a vehicle control to the mice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Expected Outcome: A significant reduction in tumor growth in the treatment group compared to the control group would provide strong evidence for the in vivo efficacy of the lead compound.
Quantitative Data Comparison
The following table summarizes hypothetical data comparing the outcomes of a project using the this compound approach versus a traditional approach for the discovery of a novel kinase inhibitor.
Table 2: Hypothetical Project Outcomes: this compound vs. Traditional Approach
| Metric | This compound Approach | Traditional Approach |
| Time to Lead Candidate | 18 months | 28 months |
| Number of HTS Hits | 1,500 | 1,200 |
| Hit-to-Lead Success Rate | 10% | 5% |
| Lead Candidate Affinity (Kd) | 50 nM | 200 nM |
| In Vivo Efficacy (% TGI) | 75% | 40% |
| Project Cost (Normalized) | 0.8x | 1.0x |
% TGI = Percent Tumor Growth Inhibition
The hypothetical data suggests that the this compound approach can lead to a more efficient and successful drug discovery process, resulting in a more potent lead candidate in a shorter timeframe and at a lower cost.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be the focus of a drug discovery project using the this compound approach. In this example, the target is a kinase ("Target Kinase") that is activated by an upstream growth factor receptor ("GF Receptor") and, in turn, activates a downstream transcription factor ("Transcription Factor") leading to cell proliferation.
Caption: A hypothetical kinase signaling pathway targeted by the this compound approach.
Conclusion
The this compound methodology offers a powerful, integrated framework for validating experimental findings in drug discovery. By combining target validation, high-throughput screening, and lead validation into a continuous and iterative process, this compound has the potential to accelerate the identification of promising new therapeutic candidates while reducing the risk of late-stage failures. The detailed protocols and comparative data presented in this guide provide a strong rationale for the adoption of the this compound approach by researchers, scientists, and drug development professionals who are committed to advancing the frontiers of medicine. While the initial investment in setting up an integrated this compound workflow may be significant, the long-term benefits in terms of efficiency, cost-effectiveness, and ultimately, the successful development of new medicines, are compelling.
References
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. The Comprehensive Guide to Drug Discovery, Development, and Clinical Trials: Everything You Need to Know | Pharmacology Mentor [pharmacologymentor.com]
- 7. Design, development, and validation of a high-throughput drug-screening assay for targeting of human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trans-Dihydrolisuride and Cabergoline for Prolactin Inhibition Studies
For researchers and drug development professionals investigating therapeutic agents for hyperprolactinemia and related conditions, the choice of a dopamine (B1211576) D2 receptor agonist is a critical decision. This guide provides a detailed, objective comparison of two such agents: trans-dihydrolisuride and cabergoline (B1668192), focusing on their performance in prolactin inhibition studies, supported by available experimental data.
Mechanism of Action
Both trans-dihydrolisuride and cabergoline are ergot derivatives that exert their prolactin-lowering effects by acting as agonists at dopamine D2 receptors on lactotroph cells in the anterior pituitary gland.[1] Activation of these receptors mimics the natural inhibitory action of dopamine, leading to a reduction in prolactin synthesis and secretion.[2]
Trans-Dihydrolisuride is described as a partial dopamine D2-receptor agonist.[3][4] This suggests that while it binds to and activates the D2 receptor, it may elicit a submaximal response compared to a full agonist. This property can sometimes translate to a better side-effect profile.
Cabergoline is a potent and long-acting dopamine D2 receptor agonist.[1] Its high affinity and prolonged duration of action are key characteristics that contribute to its efficacy in clinical and research settings.[2]
Quantitative Comparison of Efficacy
Direct comparative studies between trans-dihydrolisuride and cabergoline are limited. However, data from separate studies provide insights into their relative potencies and effectiveness in reducing prolactin levels.
| Parameter | Trans-Dihydrolisuride (Terguride) | Cabergoline | Reference(s) |
| Receptor Profile | Partial Dopamine D2 Receptor Agonist | Potent, Long-Acting Dopamine D2 Receptor Agonist | [3][4],[1] |
| Clinical Efficacy | Marked initial decrease in elevated prolactin levels. Normoprolactinemia achieved in 3 out of 5 patients with hyperprolactinemia. | Normalization of prolactin levels in a significant percentage of patients with hyperprolactinemia. | [5] |
| Dosage in a Clinical Study | Up to 5 mg daily | Not directly compared in the same study | [5] |
| Side Effects in a Clinical Study | Well-tolerated in patients with previous intolerance to other dopamine agonists. | Generally well-tolerated, but side effects can occur. | [5] |
Dopamine D2 Receptor Signaling Pathway
The binding of dopamine agonists like trans-dihydrolisuride and cabergoline to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that results in the inhibition of prolactin gene transcription and release.[6][7][8]
Dopamine D2 receptor signaling pathway for prolactin inhibition.
Experimental Protocols
To aid researchers in designing studies to compare these or other dopamine agonists, a generalized experimental workflow is provided below.
Animal Model of Hyperprolactinemia
A common method to induce hyperprolactinemia in laboratory animals, such as rats, is through the administration of drugs that antagonize dopamine receptors or by creating a chronic state of elevated prolactin through tumor implantation.[9]
Example Protocol for Drug-Induced Hyperprolactinemia:
-
Animal Model: Adult female Sprague-Dawley rats.
-
Induction Agent: Haloperidol (a dopamine D2 receptor antagonist) can be administered subcutaneously at a dose of 1-2 mg/kg daily for a specified period (e.g., 7-14 days) to induce a sustained elevation in serum prolactin levels.
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
Trans-dihydrolisuride (various doses).
-
Cabergoline (various doses as a positive control).
-
-
Drug Administration: Administer test compounds orally or via subcutaneous injection at specified time points.
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at baseline and at various time points after drug administration.[10]
-
Prolactin Measurement: Analyze serum prolactin levels using a validated immunoassay (ELISA or RIA).
Prolactin Measurement: ELISA Protocol
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for quantifying prolactin levels in serum samples.[11][12][13][14]
General ELISA Procedure:
-
Coating: Coat microtiter plate wells with a capture antibody specific for prolactin and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards, controls, and serum samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for prolactin and incubate.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution, which will be converted by HRP to produce a colored product.
-
Stopping Reaction: Stop the reaction with an acid solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate prolactin concentrations in the samples by comparing their absorbance to the standard curve.
Experimental Workflow Diagram
Generalized experimental workflow for comparing prolactin inhibitors.
Conclusion
Both trans-dihydrolisuride and cabergoline are effective in inhibiting prolactin secretion through their action on dopamine D2 receptors. Cabergoline is a well-established, potent, and long-acting agonist. Trans-dihydrolisuride, as a partial agonist, presents an interesting profile that may offer a favorable balance of efficacy and tolerability. The choice between these compounds for research purposes will depend on the specific aims of the study. For studies requiring a potent and sustained reduction in prolactin, cabergoline is a strong candidate. For investigations where a more nuanced modulation of the dopaminergic system is desired, or where potential side effects are a concern, trans-dihydrolisuride may be a valuable tool. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potentials of these two agents.
References
- 1. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 2. rnz.iz.edu.pl [rnz.iz.edu.pl]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Transdihydrolisuride, a partial dopamine receptor antagonist: effects on monoamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Terguride in hyperprolactinemia--experiences with 5 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 9. Characterization of a new animal model of chronic hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ibl-international.com [ibl-international.com]
- 12. mybiosource.com [mybiosource.com]
- 13. pishtazteb.com [pishtazteb.com]
- 14. An enzyme-linked immunosorbent assay for rat prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Terguride's Effects on Dopamine Pathways
Terguride, an ergot derivative, presents a unique pharmacological profile as a partial agonist at dopamine (B1211576) D2 receptors and an antagonist at serotonin (B10506) 5-HT2 receptors.[1][2] This dual activity allows it to modulate critical neurotransmitter systems, making it a compound of interest for conditions such as hyperprolactinemia and Parkinson's disease.[1] This guide offers a comparative analysis of Terguride's interaction with dopamine pathways, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Analysis of Receptor Binding and Efficacy
Terguride's therapeutic effects are largely attributed to its interaction with dopamine D2 receptors. The table below summarizes the binding affinity (Ki) and functional activity of Terguride in comparison to other notable dopaminergic agents. A lower Ki value indicates a higher binding affinity.
| Compound | D2 Receptor Binding Affinity (Ki, nM) | D2 Receptor Functional Activity | Key Characteristics |
| Terguride | 0.39 | Partial Agonist | Potent, with a reported intrinsic activity of 42% at dopamine receptors.[3][4] |
| Aripiprazole | 0.34 - 0.67 | Partial Agonist | A well-established antipsychotic with an estimated intrinsic activity of 17%.[3] |
| Bromocriptine (B1667881) | 1.8 | Agonist | A full agonist commonly used to treat hyperprolactinemia. |
| Haloperidol | 1.5 | Antagonist | A typical antipsychotic that blocks D2 receptors. |
Experimental Methodologies
The data presented is typically derived from standardized in vitro assays. Below are detailed protocols for two key experimental methods used to characterize compounds like Terguride.
Radioligand Binding Assay (for Receptor Affinity)
This assay quantifies the affinity of a drug for a specific receptor.
-
Membrane Preparation: Cell membranes from cell lines engineered to express a high density of dopamine D2 receptors (e.g., HEK293 or CHO cells) are isolated through homogenization and centrifugation.[5]
-
Assay Incubation: In a 96-well plate format, the prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone, which has a high affinity for D2 receptors) and a range of concentrations of the unlabeled test compound (e.g., Terguride).[5][6][7]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are then washed with an ice-cold buffer to remove any non-specifically bound ligand.[5][7]
-
Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.[5]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the compound that inhibits 50% of the radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[7]
cAMP Functional Assay (for Agonist/Antagonist Activity)
This assay measures the functional effect of a compound on the downstream signaling of the D2 receptor, which is typically coupled to the inhibition of adenylyl cyclase.[8][9][10]
-
Cell Culture and Plating: Cells expressing the dopamine D2 receptor are cultured and seeded into 96-well plates.
-
Compound Treatment: The cells are first treated with forskolin, a substance that directly stimulates adenylyl cyclase to produce a baseline level of cyclic AMP (cAMP). Concurrently, varying concentrations of the test compound are added.
-
Lysis and Detection: After incubation, the cells are lysed. The intracellular cAMP levels are then measured. A common method is a competitive immunoassay, such as an AlphaScreen or HTRF assay, where endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[11][12]
-
Data Analysis: A decrease in the assay signal indicates an increase in intracellular cAMP (antagonist effect or less agonism), while an increase in signal points to a decrease in cAMP (agonist effect). Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound. A partial agonist like Terguride will inhibit forskolin-stimulated cAMP production but to a lesser degree than a full agonist.
Visualizing Dopaminergic Signaling and Experimental Design
To better understand the context of Terguride's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: D2 receptor signaling pathway showing inhibition of adenylyl cyclase.
References
- 1. What is Terguride used for? [synapse.patsnap.com]
- 2. Terguride - Wikipedia [en.wikipedia.org]
- 3. The effects of additional treatment with terguride, a partial dopamine agonist, on hyperprolactinemia induced by antipsychotics in schizophrenia patients: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terguride as a new anti-hyperprolactinemic agent: characterization in rats and dogs in comparison with bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of the Side Effect Profiles of Terguride and Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two dopamine (B1211576) agonists, Terguride and Bromocriptine (B1667881). Both medications are utilized in the management of hyperprolactinemia and have applications in other conditions such as Parkinson's disease.[1] This analysis is based on available clinical and preclinical data to inform research and development decisions.
Executive Summary
Terguride, a derivative of lisuride, is a dopamine agonist that also exhibits antagonistic properties at serotonin (B10506) 5-HT2A and 5-HT2B receptors.[2][3] Bromocriptine is a well-established dopamine D2 receptor agonist.[3] While both drugs are effective in reducing prolactin levels, their side effect profiles appear to differ significantly. Clinical evidence, although limited in publicly available quantitative data, consistently suggests that Terguride is associated with a lower incidence and severity of adverse effects compared to Bromocriptine.[1]
Mechanism of Action and Receptor Profile
The differing side effect profiles of Terguride and Bromocriptine can be partly attributed to their distinct receptor binding affinities and downstream signaling pathways.
-
Terguride acts as a partial agonist at dopamine D2 receptors and an antagonist at serotonin 5-HT2A and 5-HT2B receptors.[2][3] Its partial agonism at the D2 receptor may contribute to a ceiling effect, potentially mitigating some of the more severe dopamine-related side effects. The antagonism of 5-HT2B receptors is noteworthy as this action is thought to reduce the risk of cardiac valvulopathy, a serious side effect associated with some other ergot-derived dopamine agonists.
-
Bromocriptine is a potent agonist at dopamine D2 receptors and also interacts with other dopamine receptor subtypes, as well as adrenergic and serotonergic receptors. This broader receptor engagement may contribute to its wider range of side effects.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by these drugs.
Side Effect Profile Comparison
While a head-to-head clinical trial with detailed, publicly available quantitative data on side effects is limited, a randomized, double-blind crossover trial in eight normal volunteers directly compared three doses of Terguride with Bromocriptine 2.5 mg and placebo.[1] The study concluded that the side effects experienced with any dose of Terguride were significantly less than with Bromocriptine.[1] In this small group, 1 mg of Terguride was consistently preferred over Bromocriptine.[1]
Preclinical studies in animal models also support a more favorable side effect profile for Terguride. In dogs, the emesis-inducing doses of Terguride were approximately 100 times higher than the dose required for prolactin-lowering, whereas Bromocriptine induced emesis and prolactin-lowering at almost the same dose.[2][3] Furthermore, in rats, Terguride did not induce stereotypy and hypermotility at doses significantly higher than those required for its therapeutic effect, unlike Bromocriptine which induced these behaviors.[2][3]
The following table summarizes the commonly reported side effects for both drugs, based on a qualitative synthesis of available data. The incidence of these side effects is generally reported to be lower with Terguride.
| Side Effect Category | Terguride | Bromocriptine |
| Gastrointestinal | Nausea, Vomiting | Nausea, Vomiting, Constipation, Abdominal Cramps |
| Neurological | Dizziness, Headache, Fatigue | Dizziness, Headache, Drowsiness, Lightheadedness, Fainting |
| Psychiatric | Less common: Confusion, Hallucinations | Confusion, Hallucinations, Agitation |
| Cardiovascular | Hypotension | Hypotension, Orthostatic Hypotension |
| Other | Nasal Congestion | Nasal Congestion, Dry Mouth |
Experimental Protocols
The methodologies employed in clinical trials assessing the side effects of dopamine agonists like Terguride and Bromocriptine generally follow a structured approach to ensure patient safety and data accuracy.
Study Design
A common design for comparing the side effect profiles of two drugs is a randomized, double-blind, crossover trial .[1]
-
Randomization: Participants are randomly assigned to a sequence of treatments. For example, one group might receive Terguride first, followed by a washout period, and then Bromocriptine, while another group receives the treatments in the reverse order.
-
Double-blinding: Neither the participants nor the investigators know which treatment is being administered at any given time. This minimizes bias in the reporting and assessment of side effects.
-
Crossover: Each participant serves as their own control by receiving all treatments being compared. This design is efficient for smaller sample sizes.
-
Placebo Control: A placebo group is often included to account for non-drug-related effects.[1]
Side Effect Monitoring and Data Collection
The monitoring of adverse events is a critical component of these clinical trials.
Key Methodological Components:
-
Inclusion and Exclusion Criteria: Clearly defined criteria are established to select an appropriate patient population. For studies on hyperprolactinemia, this would include patients with elevated prolactin levels.
-
Informed Consent: All participants provide written informed consent after being fully informed of the potential risks and benefits of the study.
-
Standardized Questionnaires and Diaries: Participants are often asked to complete standardized questionnaires or maintain diaries to systematically record the occurrence, severity, and duration of any adverse events.
-
Clinical Assessments: Regular follow-up visits with the study investigators include physical examinations, vital sign measurements (blood pressure, heart rate), and clinical interviews to assess for side effects.
-
Laboratory Tests: Blood and urine samples are collected at baseline and at regular intervals to monitor for any drug-induced changes in hematology, clinical chemistry, and organ function.
-
Adverse Event Grading: The severity of adverse events is typically graded using a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Causality Assessment: Investigators assess the likelihood that a reported adverse event is related to the study drug.
Conclusion
References
- 1. Terguride--a new dopamine agonist drug: a comparison of its neuroendocrine and side effect profile with bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Terguride as a new anti-hyperprolactinemic agent: characterization in rats and dogs in comparison with bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trans-Dihydrolisuride and the Novel Dopamine Agonist Tavapadon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the established dopamine (B1211576) agonist trans-dihydrolisuride (terguride) and the novel, selective dopamine D1/D5 receptor partial agonist, tavapadon (B1193690). The information presented is intended to assist researchers and drug development professionals in understanding the pharmacological nuances and clinical potential of these two compounds.
Introduction
Dopamine agonists are a cornerstone in the management of Parkinson's disease and other dopamine-related disorders. While traditional agonists have focused on the D2 receptor family, newer agents are exploring different receptor subtype selectivities to optimize efficacy and minimize adverse effects. Trans-dihydrolisuride is an ergot derivative with a complex pharmacological profile, exhibiting mixed agonist and antagonist properties at dopamine receptors. In contrast, tavapadon represents a new generation of dopamine agonists with high selectivity for the D1 and D5 receptors. This guide will objectively compare these two agents based on available experimental data.
Data Presentation
The following tables summarize the key pharmacological and clinical data for trans-dihydrolisuride and tavapadon.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | trans-Dihydrolisuride (Terguride) | Tavapadon |
| D1 | Affinity indicated, specific Ki not consistently reported[1] | 9[2] |
| D2 | 1.2[3] | ≥ 6210[4] |
| D3 | Data not available | ≥ 6720[4] |
| D4 | Data not available | ≥ 4870[4] |
| D5 | Data not available | 13[2] |
| 5-HT2A | Antagonist activity reported[5] | Data not available |
| 5-HT2B | Antagonist activity reported[3][5] | Data not available |
Table 2: Functional Activity
| Parameter | trans-Dihydrolisuride (Terguride) | Tavapadon |
| Mechanism of Action | Partial agonist at D2 receptors, antagonist at 5-HT2 receptors[5] | Selective partial agonist at D1/D5 receptors[6][7] |
| Intrinsic Activity | 42% at dopamine receptors | 65% at D1 receptors, 81% at D5 receptors[2] |
| EC50 | Data not consistently reported | Not explicitly reported in the provided search results |
Table 3: Clinical Efficacy in Parkinson's Disease
| Parameter | trans-Dihydrolisuride (Terguride) | Tavapadon |
| Primary Efficacy Endpoint | Older studies show some improvement in motor symptoms.[8] | Statistically significant improvement in MDS-UPDRS Parts II and III combined score.[6] |
| Key Clinical Trial Findings | Showed dopamine antagonist properties in patients on levodopa.[9] | TEMPO-1 & TEMPO-2 trials demonstrated significant improvement in motor function in early PD. TEMPO-3 showed increased "on" time without troublesome dyskinesia in advanced PD.[6] |
Table 4: Safety and Tolerability
| Parameter | trans-Dihydrolisuride (Terguride) | Tavapadon |
| Common Adverse Events | Nausea, vomiting.[10] | Nausea, headache, dizziness.[6] |
| Serious Adverse Events | Limited data from older studies. | Low incidence, comparable to placebo.[6] |
| Receptor-Specific Side Effects | Potential for D2-related side effects. | Designed to minimize D2/D3-related side effects like impulse control disorders and excessive daytime sleepiness.[11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Radioligand Binding Assays
Receptor binding affinity (Ki) is typically determined using radioligand binding assays. This method involves incubating a radiolabeled ligand with a preparation of cell membranes expressing the target receptor. The unlabeled drug of interest (e.g., trans-dihydrolisuride or tavapadon) is added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand. The radioactivity is typically measured using a scintillation counter.
Functional Assays (cAMP Accumulation)
The functional activity of dopamine agonists is often assessed by measuring their effect on the production of cyclic AMP (cAMP), a second messenger. Dopamine D1-like receptors (D1 and D5) are coupled to Gs protein, which stimulates adenylyl cyclase to produce cAMP. Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gi protein, which inhibits adenylyl cyclase and reduces cAMP levels.[13][14]
To measure agonist activity at D1/D5 receptors, cells expressing these receptors are treated with the test compound, and the subsequent increase in intracellular cAMP is quantified. For D2-like receptors, the ability of the agonist to inhibit forskolin-stimulated cAMP production is measured. The concentration of the agonist that produces 50% of the maximal response is the EC50 value. Intrinsic activity is determined by comparing the maximal response produced by the test compound to that of a full agonist (e.g., dopamine).
Clinical Trial Design for Parkinson's Disease
Clinical trials for dopamine agonists in Parkinson's disease are typically randomized, double-blind, placebo-controlled studies. Key elements of the trial design include:
-
Patient Population: Clearly defined inclusion and exclusion criteria, often stratifying patients by disease stage (early or advanced).
-
Intervention: The investigational drug (e.g., tavapadon) at one or more doses, compared to a placebo.
-
Primary Endpoint: A validated measure of motor function, such as the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II (Motor Experiences of Daily Living) and III (Motor Examination) combined score.[6] For patients with motor fluctuations, a primary endpoint may be the change in "on" time without troublesome dyskinesia.
-
Secondary Endpoints: These can include changes in individual MDS-UPDRS scores, quality of life assessments, and safety and tolerability measures.
-
Duration: The treatment period is typically several weeks to months to assess both efficacy and safety over a meaningful timeframe.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways activated by D1-like and D2-like dopamine receptor agonists.
References
- 1. Binding characteristics of the dopamine agonist/antagonist [3H]terguride (transdihydrolisuride) in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tavapadon - Wikipedia [en.wikipedia.org]
- 3. Terguride - Wikipedia [en.wikipedia.org]
- 4. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Terguride used for? [synapse.patsnap.com]
- 6. Tavapadon improves motor function in early PD - Medthority [medthority.com]
- 7. Tavapadon: A New Hope in the Battle Against Parkinson's Disease [synapse.patsnap.com]
- 8. Transdihydrolisuride, a partial dopamine receptor antagonist: effects on monoamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The partial D2-like dopamine receptor agonist terguride acts as a functional antagonist in states of high and low dopaminergic tone: evidence from preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terguride--a new dopamine agonist drug: a comparison of its neuroendocrine and side effect profile with bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]
Replicating Published Studies on the Mechanism of Action of Dehydroleucodine (DhL) and its Derivatives in Oocyte Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dehydroleucodine (B1670203) (DhL) and its hydrogenated derivative (2H-DhL) as agents for artificial oocyte activation. The information is based on published studies and is intended to assist researchers in replicating and expanding upon this work. We present quantitative data, detailed experimental protocols, and visualizations of the proposed signaling pathways.
Performance Comparison of Oocyte Activating Agents
The efficacy of DhL and 2H-DhL has been primarily investigated in amphibian oocytes (Rhinella arenarum) and compared to other commonly used chemical activators like ionomycin (B1663694) and A23187. The following tables summarize the key performance indicators based on available data.
Table 1: Comparative Efficacy of DhL and 2H-DhL in Rhinella arenarum Oocytes
| Compound | Concentration (µM) | Treatment Time (min) | Activation Rate (%) |
| Dehydroleucodine (DhL) | 36 | 90 | 95%[1] |
| 11,13-dihydro-dehydroleucodine (2H-DhL) | 36 | 90 | 40%[1] |
Table 2: Comparison of Ionomycin and A23187 in Artificial Oocyte Activation (AOA)
| Compound | Application | Activation Rate (%) | Blastocyst Formation | Notes |
| Ionomycin | Parthenogenetic activation of in vitro matured human oocytes | 38.5% | 13.3% of activated oocytes developed to blastocyst stage[2] | Generally shows higher activation rates compared to A23187.[2][3][4] |
| A23187 (Calcimycin) | Parthenogenetic activation of in vitro matured human oocytes | 23.8% | 0% of activated oocytes developed to blastocysts in the same study.[2] | May lead to developmental delays in parthenotes.[2][3] |
Mechanism of Action of Dehydroleucodine (DhL)
Published research indicates that DhL and its derivative induce oocyte activation by triggering a cascade of intracellular events, culminating in the exit from meiotic arrest. The core of this mechanism is the release of intracellular calcium, which is a common pathway for many oocyte activators.
Key Mechanistic Findings:
-
Intracellular Calcium Release: The action of DhL is dependent on the release of calcium from intracellular stores.[1]
-
Independence from Extracellular Calcium: The activation process initiated by DhL does not require the presence of extracellular calcium.[1]
-
Role of IP3 and Ryanodine (B192298) Receptors: The release of intracellular calcium is mediated through the activation of inositol (B14025) triphosphate receptors (IP3Rs) and ryanodine receptors (RyRs).[1]
-
MPF Inactivation: The increase in intracellular calcium concentration leads to the inactivation of the Maturation-Promoting Factor (MPF), a key complex that maintains the oocyte in meiotic arrest.[1]
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing oocyte activation by DhL and 2H-DhL.
Caption: Proposed signaling cascade of DhL-induced oocyte activation.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of the key experimental protocols employed in the study of DhL's mechanism of action.
Oocyte Collection and In Vitro Maturation (Rhinella arenarum)
-
Animal Model: Adult Rhinella arenarum females are used.
-
Oocyte Retrieval: Ovarian fragments are surgically removed and placed in a saline solution. Oocytes are then manually dissected from the ovarian tissue.
-
Maturation Induction: Oocytes are incubated with progesterone (B1679170) (2.5 µM) to induce in vitro maturation. Maturation is confirmed by the appearance of a white spot at the animal pole.
Oocyte Activation Assay
-
Treatment Groups: Mature oocytes are divided into control and treatment groups.
-
Compound Application: Oocytes are incubated in a saline solution containing either DhL or 2H-DhL at various concentrations (e.g., 36 µM).
-
Incubation: The oocytes are incubated for a specified period, typically 90 minutes.
-
Assessment of Activation: Oocyte activation is determined by observing morphological changes, such as cortical granule exocytosis and the elevation of the vitelline envelope, under a stereomicroscope. The percentage of activated oocytes is calculated for each group.
Intracellular Calcium Measurement (Conceptual Protocol)
While the specific details for DhL studies require access to the full methodology, a general protocol for measuring intracellular calcium in oocytes using fluorescent indicators is as follows:
-
Dye Loading: Oocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a solution containing the dye.
-
Washing: Excess dye is washed away to reduce background fluorescence.
-
Baseline Measurement: The basal fluorescence intensity is recorded using a fluorescence microscope equipped with a ratiometric imaging system.
-
Stimulation: The oocytes are then exposed to the activating agent (e.g., DhL).
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded over time. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
Maturation-Promoting Factor (MPF) Activity Assay (Conceptual Protocol)
The activity of MPF is typically measured through a kinase assay using histone H1 as a substrate.
-
Oocyte Lysis: Oocytes from control and treated groups are lysed to extract the cytoplasm containing MPF.
-
Kinase Reaction: The oocyte lysate is incubated with a reaction mixture containing histone H1 and radiolabeled ATP (e.g., [γ-³²P]ATP).
-
SDS-PAGE: The reaction products are separated by SDS-polyacrylamide gel electrophoresis.
-
Autoradiography: The gel is exposed to X-ray film to visualize the phosphorylated histone H1.
-
Quantification: The intensity of the radiolabeled histone H1 band is quantified to determine the relative MPF activity. A decrease in intensity in the treated group compared to the control indicates MPF inactivation.
References
- 1. Chemical activation in Rhinella arenarum oocytes: effect of dehydroleucodine (DhL) and its hydrogenated derivative (2H-DhL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artificial oocyte activation with ionomycin compared with A23187 among patients at risk of failed or impaired fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Terguride and Other Ergoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the pharmacological properties of Terguride and other prominent ergoline (B1233604) derivatives, including Bromocriptine, Cabergoline (B1668192), Lisuride, and Pergolide (B1684310). This document summarizes their receptor binding affinities, functional activities, and the underlying experimental methodologies.
Ergoline derivatives are a class of compounds characterized by their structural similarity to the ergot alkaloids. They interact with a variety of neurotransmitter receptors, most notably dopamine (B1211576) and serotonin (B10506) receptors, leading to a wide range of pharmacological effects. This has made them valuable therapeutic agents for conditions such as Parkinson's disease, hyperprolactinemia, and migraine. However, their clinical utility is often accompanied by a complex side-effect profile, necessitating a thorough understanding of their individual receptor interaction profiles.
This guide focuses on a head-to-head comparison of Terguride with other key ergoline derivatives. Terguride is distinguished by its partial agonist activity at dopamine D2 receptors and antagonist activity at serotonin 5-HT2A and 5-HT2B receptors.[1] This unique profile suggests a potential for a favorable balance of efficacy and reduced side effects compared to other ergolines.
Receptor Binding Affinity
The affinity of a compound for its receptor is a critical determinant of its potency and potential for off-target effects. The following tables summarize the reported binding affinities (Ki values in nM) of Terguride and other ergoline derivatives for various dopamine and serotonin receptor subtypes. It is important to note that these values are compiled from various sources and experimental conditions may differ, which can influence the absolute values.
Table 1: Comparative Binding Affinities (Ki, nM) for Dopamine Receptors
| Compound | D1 | D2 | D3 | D4 | D5 |
| Terguride | 130 | 1.3 | 2.4 | 12 | 260 |
| Bromocriptine | 640 | 4.7 | 16 | 1300 | 1300 |
| Cabergoline | 930 | 0.61 | 1.27 | 13 | 1800 |
| Lisuride | 56.7 | 0.95 | 1.08 | 3.5 | 110 |
| Pergolide | 447 | 1.6 | 0.86 | 2.5 | 930 |
Data compiled from multiple sources.[2][3]
Table 2: Comparative Binding Affinities (Ki, nM) for Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |
| Terguride | 1.8 | 1.3 | 2.0 | 130 |
| Bromocriptine | 13 | 11 | 130 | 130 |
| Cabergoline | 1.5 | 9.3 | 1.2 | 24 |
| Lisuride | 1.4 | 1.6 | 4.9 | 13 |
| Pergolide | 130 | 2.5 | 1.6 | 13 |
Data compiled from multiple sources.
Functional Activity at Key Receptors
Beyond binding affinity, the functional activity of a ligand (i.e., whether it acts as an agonist, antagonist, or partial agonist) is crucial for its overall pharmacological effect.
Terguride exhibits a distinct functional profile, acting as a partial agonist at the dopamine D2 receptor.[1] This means it can modulate receptor activity, acting as an antagonist in the presence of high dopamine levels and as an agonist when dopamine levels are low.[4] At serotonin receptors, Terguride is an antagonist at 5-HT2A and 5-HT2B receptors.[1]
Bromocriptine is generally considered a D2 receptor agonist with weak D1 antagonist properties.[5]
Cabergoline is a potent D2 receptor agonist .[6]
Lisuride is a D2 receptor agonist and also shows agonist activity at some serotonin receptors.[7]
Pergolide is an agonist at both D1 and D2 dopamine receptors.[8]
The agonist activity of some ergolines, particularly at the 5-HT2B receptor, has been linked to the risk of cardiac valvulopathy.[9] Notably, Terguride's antagonistic activity at this receptor may mitigate this risk.[1]
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a ligand for a receptor.[10]
Objective: To quantify the binding affinity (Ki) of a test compound for a specific receptor.
General Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.[11]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity and specificity) and varying concentrations of the unlabeled test compound.[11]
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[11]
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.[11]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[11]
Functional Assays
Functional assays measure the cellular response following receptor activation by a ligand, allowing for the determination of a compound's efficacy (e.g., as an agonist or antagonist) and potency (e.g., EC50 or IC50).
Dopamine D2 Receptor (Gi/o-coupled): cAMP Inhibition Assay
Objective: To measure the ability of a compound to activate the D2 receptor and inhibit the production of cyclic AMP (cAMP).
General Methodology:
-
Cell Culture: A cell line stably expressing the human dopamine D2 receptor is used.[12][13]
-
Compound Treatment: Cells are pre-incubated with the test compound at various concentrations.[14]
-
Stimulation: The adenylyl cyclase enzyme is then stimulated, typically with forskolin, to induce cAMP production.[15]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).[14]
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on cAMP production (EC50) is determined.[15]
Serotonin 5-HT2A Receptor (Gq/11-coupled): Calcium Flux Assay
Objective: To measure the ability of a compound to activate the 5-HT2A receptor and trigger an increase in intracellular calcium concentration.
General Methodology:
-
Cell Culture and Dye Loading: A cell line expressing the human 5-HT2A receptor is loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Indo-1).[16][17]
-
Baseline Measurement: The baseline fluorescence of the cells is measured.[18]
-
Compound Addition: The test compound is added to the cells.[18]
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored over time using a fluorescence plate reader or flow cytometer.[18]
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal calcium response (EC50) is calculated.[17]
Signaling Pathways
The interaction of ergoline derivatives with dopamine D2 and serotonin 5-HT2A receptors initiates distinct intracellular signaling cascades.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene expression and neuronal excitability.
Serotonin 5-HT2A Receptor Signaling
Serotonin 5-HT2A receptors are GPCRs that couple to the Gq/11 family of G proteins. Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets to elicit a cellular response.
Conclusion
Terguride presents a unique pharmacological profile among the ergoline derivatives, characterized by its partial agonism at dopamine D2 receptors and antagonism at serotonin 5-HT2A and 5-HT2B receptors. This contrasts with the full agonist properties of other ergolines like bromocriptine, cabergoline, and pergolide at dopamine receptors. The antagonist activity of Terguride at the 5-HT2B receptor is of particular interest, as agonism at this receptor has been associated with cardiac valvulopathy.[9]
The comprehensive data presented in this guide, including receptor binding affinities and an overview of the experimental methodologies, provides a valuable resource for researchers in the field of pharmacology and drug development. A deeper understanding of the distinct properties of each ergoline derivative is essential for the rational design of new therapeutics with improved efficacy and safety profiles. Future research focusing on biased agonism and the differential engagement of downstream signaling pathways will further elucidate the therapeutic potential of these complex compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Restoring pars intermedia dopamine concentrations and tyrosine hydroxylase expression levels with pergolide: evidence from horses with pituitary pars intermedia dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine agonist therapy in hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of pergolide with central dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonism at 5-HT2B receptors is not a class effect of the ergolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. innoprot.com [innoprot.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. innoprot.com [innoprot.com]
- 18. bu.edu [bu.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of tert-Dodecyl Mercaptan (TDHL)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper disposal of tert-Dodecyl Mercaptan (TDHL), also known as tert-dodecanethiol. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance that is toxic to aquatic life with long-lasting effects and requires careful handling and disposal.[1][2][3]
Core Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: Lab coat or apron.
-
Respiratory Protection: Use in a fume hood or with an appropriate respirator if ventilation is inadequate.[4]
Step-by-Step Disposal Procedures
This compound and materials contaminated with it must be treated as hazardous waste and disposed of through an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[3][4] Under no circumstances should this compound be disposed of down the drain or released into the environment. [3][4]
Procedure for Unused or Excess this compound:
-
Containerization: Keep the this compound in its original, tightly sealed container if possible. If transferring to a new container, ensure it is compatible, properly labeled as "Hazardous Waste: tert-Dodecyl Mercaptan," and in good condition without leaks.
-
Storage: Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, acids, and bases.
-
Collection: Arrange for collection by a licensed hazardous waste disposal service.
Procedure for this compound-Contaminated Solid Waste: (e.g., pipette tips, gloves, absorbent paper)
-
Segregation: Collect all this compound-contaminated solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Sealing: Once the container is full, seal it securely.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Emergency Spill Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuation and Ventilation: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Ignition Source Removal: Remove all sources of ignition from the area.
-
Containment:
-
For small spills, contain the liquid using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Do not use combustible materials or powdered hypochlorite (B82951) for absorption, as this may create a fire hazard. [1]
-
-
Collection:
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a 60-70% ethanol (B145695) solution, followed by a soap and water solution.
-
Collect all cleaning materials (wipes, gloves, etc.) and place them in the hazardous waste container.
-
-
Disposal: Seal the container and arrange for its disposal through a licensed hazardous waste management service.
Quantitative Data
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
